2-Ethyl-6-nitroquinolin-4-amine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-ethyl-6-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-7-5-10(12)9-6-8(14(15)16)3-4-11(9)13-7/h3-6H,2H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLJJBCBWSWICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Analysis of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of available spectroscopic data for the compound 2-Ethyl-6-nitroquinolin-4-amine (CAS No: 1388727-03-4). Due to the limited availability of public experimental data for this specific molecule, this document presents predicted mass spectrometry data alongside a discussion of expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the analysis of structurally related compounds. Detailed, standardized experimental protocols for the acquisition of NMR, IR, and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar quinoline derivatives. A generalized workflow for spectroscopic analysis is also presented.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of an ethyl group at the 2-position, an amine at the 4-position, and a nitro group at the 6-position is expected to significantly influence the molecule's electronic properties and biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the target compound. This document aims to provide a comprehensive resource on the spectroscopic properties of this compound.
Spectroscopic Data
Mass Spectrometry (MS)
While experimental mass spectra are not publicly available, predicted data for this compound (Molecular Formula: C₁₁H₁₁N₃O₂) provides insight into its expected mass-to-charge ratios for various adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.09241 |
| [M+Na]⁺ | 240.07435 |
| [M-H]⁻ | 216.07785 |
| [M+NH₄]⁺ | 235.11895 |
| [M+K]⁺ | 256.04829 |
| [M]⁺ | 217.08458 |
| Molecular Weight | 217.22 |
Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for this compound is not currently available in public databases. However, the expected ¹H and ¹³C NMR spectral features can be inferred from the analysis of its constituent parts and related quinoline structures.
Expected ¹H NMR Features:
-
Ethyl Group: A triplet corresponding to the methyl protons and a quartet for the methylene protons.
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns influenced by the positions of the amine and nitro substituents. The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets).
-
Amine Protons: A broad singlet, the chemical shift of which can be solvent-dependent.
Expected ¹³C NMR Features:
-
Ethyl Group: Two signals in the aliphatic region.
-
Quinoline Ring: Nine distinct signals in the aromatic region, with carbons attached to the nitrogen and those influenced by the electron-withdrawing nitro group and electron-donating amine group showing characteristic shifts.
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not publicly available. The expected characteristic absorption bands are:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3400 - 3250 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-O Stretch (Nitro Group) | 1550 - 1475 (asymmetric) |
| 1360 - 1290 (symmetric) | |
| C-N Stretch | 1350 - 1250 |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or introduce it via liquid chromatography (LC-MS).
-
Acquire data in both positive and negative ion modes to observe different adducts.
-
Set the mass range to be wide enough to include the expected molecular ion and potential fragments.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the theoretically calculated values for the elemental composition.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. The predicted mass spectrometry data offers valuable information for its identification. The outlined experimental protocols for NMR, IR, and MS provide a clear methodology for researchers to obtain the necessary data for this and other novel quinoline derivatives. The successful application of these techniques is fundamental to advancing research and development in fields that utilize such heterocyclic compounds.
Predicted Biological Activity of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive predictive analysis of the biological activity of the novel chemical entity, 2-Ethyl-6-nitroquinolin-4-amine. In the absence of direct experimental data for this specific molecule, this whitepaper leverages established structure-activity relationships (SAR) of its core chemical moieties: the 4-aminoquinoline scaffold, the 6-nitro functional group, and the 2-ethyl substituent. Through an in-depth review of existing literature on analogous compounds, we predict potential therapeutic applications and toxicological profiles. This analysis is intended to guide future in vitro and in vivo research by hypothesizing its likely mechanisms of action and outlining robust experimental protocols for their validation. All data presented for analogous compounds are summarized in structured tables, and hypothetical experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
This compound is a synthetic compound featuring a quinoline core, a heterocyclic aromatic structure known for its broad pharmacological potential. The quinoline scaffold is present in numerous FDA-approved drugs. The specific substitutions on this core—an amine group at the 4-position, a nitro group at the 6-position, and an ethyl group at the 2-position—are predicted to confer a distinct biological activity profile. 4-Aminoquinolines are well-documented for their antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The presence of a nitro group, particularly on an aromatic ring, is often associated with both therapeutic effects, such as in antimicrobial agents, and potential genotoxicity.[4][5] Substituents at the 2-position of the quinoline ring have been shown to modulate the potency and selectivity of its biological effects.[6][7] This document synthesizes these individual structural contributions to build a predictive model of the compound's overall biological activity.
Predicted Biological Activities
Based on the structure-activity relationships of its constituent parts, this compound is predicted to exhibit two primary, and potentially conflicting, biological activities: anticancer and genotoxic. A secondary, less probable, activity could be antibacterial.
Predicted Anticancer Activity
The 4-aminoquinoline core is a well-established pharmacophore in the development of anticancer agents.[8][9] Derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, colon, and prostate.[6][10][11] The proposed mechanisms for these anticancer effects are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[8][12] The nitro group may also contribute to anticancer efficacy, as some nitroaromatic compounds have demonstrated tumor cell growth inhibition.[13]
To provide context for the potential potency of this compound, the following table summarizes the in vitro cytotoxic activity of several analogous 4-aminoquinoline and nitroquinoline derivatives against various human cancer cell lines.
| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 2-phenylquinoline (C-6 substituted) | PC3 (Prostate) | 31.37 | [6] |
| 2-phenylquinoline (C-6 substituted) | HeLa (Cervical) | 8.3 | [6] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to Cisplatin | [10] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MDA-MB-231 (Breast) | Comparable to Cisplatin | [10] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | A549 (Lung) | Comparable to Cisplatin | [10] |
| Pyridin-2-one quinoline derivative | Various (NCI-60 panel) | Broad-spectrum efficacy | [12] |
| 2-Styryl-8-hydroxy-quinoline derivative | HeLa (Cervical) | 2.52 | [14] |
| 2-Styryl-8-nitro-quinoline derivative | HeLa (Cervical) | 2.897 | [14] |
This table presents data for structurally related compounds to provide a basis for predicting the potential activity of this compound. IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%.
A plausible mechanism of action for the predicted anticancer activity involves the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be initiated by this compound, leading to programmed cell death.
Predicted Genotoxic Activity
A significant consideration for any nitroaromatic compound is its potential for genotoxicity.[4] The nitro group can be enzymatically reduced in vivo to form reactive intermediates that can adduct to DNA, leading to mutations.[4] Therefore, it is plausible that this compound could exhibit mutagenic and/or clastogenic effects. Such effects have been observed in other nitroaromatic compounds.[15] This predicted genotoxicity represents a critical safety hurdle that would need to be thoroughly investigated in any drug development program.
Proposed Experimental Protocols for Validation
To empirically determine the biological activity of this compound, a tiered approach to in vitro testing is recommended. The following sections outline detailed methodologies for assessing the predicted anticancer and genotoxic activities.
In Vitro Anticancer Activity Assessment
A comprehensive screening of the compound's anticancer potential should be conducted across a panel of human cancer cell lines representing various tumor types.
3.1.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, PC3 for prostate, HCT116 for colon) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The compound is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
-
The logical flow of this experimental protocol is illustrated in the diagram below.
3.1.2. Apoptosis and Cell Cycle Analysis
Should the compound demonstrate significant cytotoxicity, further mechanistic studies are warranted.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining can be used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.
Genotoxicity Assessment
A standard battery of in vitro genotoxicity tests is recommended to evaluate the mutagenic and clastogenic potential of the compound.[16]
3.2.1. Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To detect gene mutations (point mutations and frameshift mutations) induced by the compound.
-
Methodology:
-
Strains: Use multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine operon.
-
Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver homogenate (S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the compound on agar plates with a minimal amount of histidine.
-
Incubation: Plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Analysis: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
3.2.2. In Vitro Mammalian Cell Micronucleus Test
-
Objective: To detect chromosomal damage (clastogenicity or aneugenicity).
-
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to the compound at various concentrations, with and without metabolic activation (S9).
-
Cytochalasin B: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Microscopic Analysis: Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
-
The following diagram outlines the logical progression for assessing the genotoxic risk of a novel compound.
Conclusion and Future Directions
This compound is a novel chemical entity with a predicted biological activity profile that warrants further investigation. Based on a thorough analysis of its structural components, it is hypothesized to possess both anticancer and genotoxic properties. The 4-aminoquinoline scaffold suggests potential as a cytotoxic agent against various cancer cell lines, possibly acting through the induction of apoptosis. Conversely, the presence of a 6-nitro group raises significant concerns about its potential for genotoxicity, a critical liability in drug development.
The experimental protocols detailed in this whitepaper provide a clear and robust framework for the empirical validation of these predictions. A systematic in vitro evaluation, beginning with broad cytotoxicity screening followed by mechanistic and genotoxicity assays, is essential to accurately characterize the pharmacological and toxicological profile of this compound. The results of these studies will be crucial in determining whether this compound holds promise as a lead compound for therapeutic development or if its potential toxicity precludes further consideration. Future research should focus on synthesizing and testing this compound to bridge the gap between these in silico predictions and empirical data.
References
- 1. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. juniperpublishers.com [juniperpublishers.com]
In Silico Modeling of 2-Ethyl-6-nitroquinolin-4-amine Interactions: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a hypothetical in silico modeling study on 2-Ethyl-6-nitroquinolin-4-amine, a quinoline derivative with potential therapeutic applications. Quinoline-based compounds have demonstrated a wide range of pharmacological activities, including anticancer and antimalarial effects.[1][2][3] This document outlines a structured approach to investigate the interactions of this compound with a putative protein target, demonstrating the application of computational methods in modern drug discovery. The methodologies detailed herein serve as a template for researchers seeking to employ in silico techniques to elucidate the mechanism of action and binding characteristics of novel small molecules. While specific experimental data for this compound is not publicly available, this guide presents a complete workflow with illustrative data to showcase the potential of computational analysis.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with diverse therapeutic effects.[2][3] The versatility of the quinoline ring allows for extensive chemical modifications to modulate its pharmacological properties, including solubility, bioavailability, and target selectivity.[2] Computational methods, such as molecular docking and molecular dynamics simulations, have become indispensable tools in the rational design and discovery of new quinoline-based therapeutic agents.[1][2][4]
This guide focuses on a specific, under-researched derivative, this compound. Basic chemical information for this compound is available (CAS: 1388727-03-4, Molecular Formula: C11H11N3O2, Molecular Weight: 217.22 g/mol ).[5][6][7][8] Given the established anticancer activities of many quinoline derivatives, this study will hypothetically explore its interaction with a key protein in cancer signaling, the Epidermal Growth Factor Receptor (EGFR) kinase domain. The workflow presented will cover target preparation, ligand preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations.
Proposed Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for quinoline-based inhibitors in cancer therapy. The proposed mechanism of action for this compound is the inhibition of the EGFR kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: Proposed inhibitory action on the EGFR signaling pathway.
In Silico Modeling Workflow
The computational investigation of the interaction between this compound and the EGFR kinase domain follows a multi-step process. This workflow is designed to predict the binding mode and estimate the binding affinity of the ligand to the protein target.
Caption: The overall in silico modeling workflow.
Experimental Protocols
Protein Preparation
-
Receptor Selection and Retrieval: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this hypothetical study, PDB ID: 2GS2 is selected.
-
Preprocessing: The protein structure is prepared using molecular modeling software such as Chimera or Maestro. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms to the protein structure.
-
Assigning correct bond orders and protonation states for amino acid residues at a physiological pH of 7.4.
-
Repairing any missing side chains or loops in the protein structure.
-
-
Energy Minimization: The prepared protein structure is subjected to a brief energy minimization using a suitable force field (e.g., OPLS4, AMBER) to relieve any steric clashes.
Ligand Preparation
-
Structure Generation: The 2D structure of this compound is drawn using a chemical sketcher like ChemDraw or MarvinSketch and converted to a 3D structure.
-
Energy Minimization and Conformer Generation: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94). Multiple low-energy conformers are generated to account for the ligand's flexibility during docking.
-
Charge Calculation: Partial atomic charges are calculated for the ligand atoms using a quantum mechanical method (e.g., AM1-BCC) to ensure accurate electrostatic potential representation.
Molecular Docking
-
Grid Generation: A docking grid is defined around the active site of the EGFR kinase domain. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational sampling of the ligand. The center of the grid is typically defined based on the position of the co-crystallized ligand in the original PDB structure.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.[9] The prepared ligand library (containing multiple conformers) is docked into the prepared protein's active site. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.[10][11]
-
Pose Selection and Analysis: The top-ranked docking poses are visually inspected to identify plausible binding modes. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed.
Molecular Dynamics (MD) Simulation
-
System Preparation: The most promising protein-ligand complex from the docking study is selected as the starting point for the MD simulation. The complex is placed in a periodic box of water molecules (e.g., TIP3P water model), and counter-ions (e.g., Na+, Cl-) are added to neutralize the system.[12][13]
-
Force Field Parameterization: A suitable force field (e.g., CHARMM36, AMBER) is assigned to the protein.[12] The ligand's topology and parameters are generated using a tool like CGenFF or Antechamber.[12]
-
Minimization and Equilibration: The entire system is energy minimized to remove any bad contacts. This is followed by a two-step equilibration process:
-
NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant to allow the solvent to equilibrate around the protein-ligand complex.
-
NPT (Isothermal-Isobaric Ensemble): The pressure of the system is equilibrated to the target pressure (e.g., 1 atm) while maintaining a constant temperature.[14]
-
-
Production Run: After equilibration, a production MD simulation is run for a significant duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex.[12] Trajectories of atomic coordinates are saved at regular intervals for subsequent analysis.
Binding Free Energy Calculation
-
MM/PBSA or MM/GBSA Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the ligand to the protein.[15] This method calculates the free energy of the protein-ligand complex, the protein alone, and the ligand alone from the MD simulation trajectory. The binding free energy is then calculated as the difference between the free energy of the complex and the individual components.
Data Presentation (Hypothetical Data)
The following tables summarize the hypothetical quantitative data that would be generated from the in silico modeling workflow described above.
Table 1: Molecular Docking Results
| Docking Pose | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | -9.8 | MET793, LYS745, CYS797 | LYS745 (backbone) | LEU718, VAL726, ALA743 |
| 2 | -9.5 | LEU718, GLY796, THR790 | MET793 (backbone) | LEU844, PHE856 |
| 3 | -9.2 | ASP855, THR854, MET793 | ASP855 (side chain) | LEU718, ALA743 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| Metric | Average Value | Standard Deviation | Interpretation |
| RMSD of Protein Backbone (Å) | 1.5 | 0.3 | The protein structure remains stable throughout the simulation. |
| RMSD of Ligand (Å) | 0.8 | 0.2 | The ligand maintains a stable conformation within the binding pocket. |
| Radius of Gyration (Rg) of Protein (Å) | 22.5 | 0.5 | The overall compactness of the protein is maintained. |
Table 3: Binding Free Energy Calculation (MM/PBSA)
| Energy Component | Average Value (kcal/mol) | Standard Deviation |
| Van der Waals Energy | -45.2 | 3.5 |
| Electrostatic Energy | -20.8 | 2.1 |
| Polar Solvation Energy | 38.5 | 2.8 |
| Non-polar Solvation Energy | -5.1 | 0.7 |
| Total Binding Free Energy (ΔG_bind) | -32.6 | 4.2 |
Conclusion
This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a putative biological target. By employing molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential binding mode, stability of the protein-ligand complex, and an estimation of the binding affinity. The presented protocols and hypothetical data serve as a practical template for the computational evaluation of novel small molecules in the early stages of drug discovery. Further experimental validation is necessary to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1388727-03-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 6. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. PubChemLite - this compound (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 13. LigParGen Server [traken.chem.yale.edu]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. pnas.org [pnas.org]
Solubility Profile of 2-Ethyl-6-nitroquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-6-nitroquinolin-4-amine (CAS: 1388727-03-4). Due to the limited availability of specific experimental data in public literature, this document focuses on a theoretical prediction of solubility based on the compound's molecular structure, followed by a detailed, standardized experimental protocol for accurate, in-house determination.
Predicted Solubility of this compound
The solubility of an organic compound is primarily governed by its polarity, molecular weight, and the functional groups it contains, adhering to the principle of "like dissolves like." The structure of this compound, C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol , features a large, fused aromatic quinoline ring system, a polar nitro group (-NO₂), a basic amine group (-NH₂), and a nonpolar ethyl group (-CH₂CH₃).
The presence of the polar amine and nitro groups allows for hydrogen bonding and dipole-dipole interactions with polar solvents. The amine group, being basic, is expected to enhance solubility in acidic aqueous solutions through the formation of a soluble salt. Conversely, the large, nonpolar aromatic core and the ethyl group contribute to its hydrophobic character, favoring solubility in nonpolar organic solvents. Aromatic amines are generally only slightly soluble in water but dissolve in organic solvents.
Based on these structural features, a qualitative prediction of solubility in various common laboratory solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble | The large hydrophobic quinoline ring system likely dominates over the polar contributions of the amine and nitro groups, leading to low water solubility. Solubility is expected to be slightly better in alcohols compared to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble | The high polarity of these solvents can effectively solvate both the polar functional groups and, to some extent, the aromatic system of the molecule. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Sparingly Soluble to Soluble | The large aromatic core and ethyl group suggest favorable interactions with nonpolar and weakly polar solvents. |
| Aqueous Acidic | Dilute Hydrochloric Acid (e.g., 5% HCl) | Soluble | The basic amine group (-NH₂) will be protonated to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). |
| Aqueous Basic | Dilute Sodium Hydroxide (e.g., 5% NaOH) | Insoluble | The compound lacks a significant acidic proton, so its solubility is not expected to increase in basic solutions. |
Experimental Protocol for Solubility Determination
To obtain quantitative and precise solubility data, the following experimental protocol, based on the common shake-flask method, is recommended.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (high purity grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature shaker or rotator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is ensured when undissolved solid remains visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15 minutes.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed vial to remove any remaining particulate matter.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Quantify the concentration of this compound in the diluted sample against a pre-established calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) × (Dilution factor)
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for experimental solubility determination.
A Comprehensive Review of the Biological Activities of Nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the diverse biological activities of nitroquinoline derivatives, a class of heterocyclic compounds that has garnered significant attention in the fields of medicinal chemistry and drug discovery. The inherent chemical reactivity of the nitroquinoline scaffold has been exploited to develop potent agents with a broad spectrum of activities, including anticancer, antimicrobial, and antiparasitic properties. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways associated with these activities, serving as a valuable resource for researchers engaged in the development of novel therapeutics.
Anticancer Activity
Nitroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways, induction of oxidative stress, and DNA damage.
Quantitative Anticancer Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various nitroquinoline derivatives against different cancer cell lines. This data provides a comparative overview of their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Novel 3-Nitroquinoline Derivatives | |||
| Derivative 1 | A431 (epidermoid carcinoma) | 0.5 - 10 | [1] |
| Derivative 2 | MDA-MB-468 (breast cancer) | 0.1 - 5 | [1] |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | |||
| Nitroxoline | J82 (bladder cancer) | 9.93 | [2] |
| Nitroxoline | MBT-2 (bladder cancer) | 26.24 | [2] |
| Quinolone-Chalcone Derivatives | |||
| Compound 12e | MGC-803 (gastric cancer) | 1.38 | [3][4] |
| Compound 12e | HCT-116 (colorectal cancer) | 5.34 | [3][4] |
| Compound 12e | MCF-7 (breast cancer) | 5.21 | [3][4] |
| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-phenylprop-2-en-1-one | |||
| Compound 1 | H1299 (lung cancer) | 1.41 | [5] |
| Compound 1 | SKBR-3 (breast cancer) | 0.70 | [5] |
| 5,8-quinolinedione derivative (Compound 8) | |||
| Compound 8 | DLD1 (colorectal cancer) | 0.59 | [6] |
| Compound 8 | HCT116 (colorectal cancer) | 0.44 | [6] |
| Tubulin Inhibitor (Compound 41) | |||
| Compound 41 | Various cancer cell lines | 0.02 - 0.04 | [6] |
Signaling Pathways in Anticancer Activity
Nitroquinoline derivatives exert their anticancer effects through the modulation of various signaling pathways. Two prominent examples are the inhibition of the Forkhead Box M1 (FoxM1) signaling pathway by nitroxoline and the induction of DNA damage by 4-nitroquinoline 1-oxide (4-NQO).
Experimental Protocols: Anticancer Assays
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[7][8][9][10][11]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the nitroquinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).[8][10]
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7][11]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and dead cells.[9][11] Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7][11]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7][11] Allow the plates to air dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7][9]
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.[8][9] The absorbance is proportional to the number of living cells.
Antimicrobial Activity
Certain nitroquinoline derivatives, most notably nitroxoline, have a long history of use as antimicrobial agents. Their broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi, makes them valuable in the face of growing antimicrobial resistance.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of nitroxoline and other nitroquinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Nitroxoline | |||
| Nitroxoline | Escherichia coli (clinical isolates) | 4 (median) | [12] |
| Nitroxoline | Enterobacterales | 4 (median) | [12] |
| Nitroxoline | Acinetobacter baumannii | 2 (median) | [12] |
| Nitroxoline | Pseudomonas aeruginosa | 32 (MIC50) | [12] |
| Nitroxoline | Aeromonas hydrophila | 5.26 µM | [11][13] |
| Nitroxoline | Pseudomonas aeruginosa ATCC 27853 | 84.14 µM | [11][13] |
| ASN-1213 & ASN-1733 (Nitroxoline derivatives) | |||
| ASN-1213 | E. coli ATCC25922 | ~4 | [10] |
| ASN-1733 | E. coli ATCC25922 | ~2 | [10] |
| ASN-1213 | S. aureus ATCC29213 | ~2 | [10] |
| ASN-1733 | S. aureus ATCC29213 | ~1 | [10] |
| Other Quinolone Derivatives | |||
| Compound 7 | E. coli ATCC25922 | 2 | [14] |
| Compound 7 | S. aureus (MRSA) | 2 | [14] |
| Compound 11 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [14] |
| Compound 37 | M. tuberculosis (drug-resistant) | 0.08 - 0.31 | [14] |
Mechanism of Antimicrobial Action
The antimicrobial activity of nitroxoline is attributed to its ability to chelate essential metal ions and disrupt the bacterial outer membrane. This dual mechanism contributes to its broad-spectrum efficacy and its ability to overcome some forms of antibiotic resistance.
References
- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroxoline inhibits bladder cancer progression by reversing EMT process and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 7. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Speculative Exploration of 2-Ethyl-6-nitroquinolin-4-amine's Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document presents a speculative analysis of the potential mechanism of action for 2-Ethyl-6-nitroquinolin-4-amine. As of the latest literature review, no specific experimental data on the biological activity of this compound has been published. The proposed mechanisms are hypothetical and based on the chemical structure of the molecule and the known activities of related compounds. This guide is intended to stimulate further research and is not based on established experimental evidence.
Introduction
This compound is a heterocyclic organic compound featuring a quinoline core, substituted with an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position. While this specific molecule is commercially available for research purposes, its biological effects and mechanism of action remain uncharacterized in the public domain.[1][2][3][4][5][6][7] This technical guide aims to provide a speculative framework for its potential pharmacological activities, drawing parallels with known bioactive quinoline and nitro-aromatic compounds to guide future investigational efforts. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous drugs with diverse therapeutic applications, including anticancer and antimicrobial agents. Furthermore, the presence of a nitro group suggests several potential bioactivation pathways and molecular interactions.
Speculative Mechanisms of Action
Based on the structural features of this compound, we can hypothesize several plausible mechanisms of action, primarily centered around oncology due to the known activities of similar compounds.
Hypothesis: Inhibition of Tyrosine Kinases
The quinoline core is a common feature in many tyrosine kinase inhibitors (TKIs). For instance, some quinoline derivatives are known to target the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The 4-aminoquinoline moiety could potentially interact with the hinge region of the kinase domain.
Hypothetical Signaling Pathway: Kinase Inhibition
Caption: Speculative inhibition of a receptor tyrosine kinase signaling pathway by this compound.
Hypothesis: DNA Intercalation and Topoisomerase Inhibition
Quinoline derivatives have been shown to exert anticancer effects by intercalating into DNA and inhibiting the activity of topoisomerases, enzymes crucial for DNA replication and repair. The planar quinoline ring system of this compound could facilitate its insertion between DNA base pairs, leading to cell cycle arrest and apoptosis. Research on other quinoline-based compounds, such as certain 2-aryl-6-diethylaminoquinazolinones, has suggested topoisomerase I inhibition as a possible anticancer mechanism.[8]
Hypothetical Workflow: DNA Intercalation Assay
Caption: A hypothetical experimental workflow to test for topoisomerase I inhibition.
Hypothesis: Bio-reduction of the Nitro Group and Oxidative Stress
The presence of a nitro group introduces the possibility of a mechanism dependent on its enzymatic reduction.[9] In hypoxic environments, such as those found in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form reactive nitroso and hydroxylamine intermediates, or a nitro radical anion.[9] These reactive species can induce DNA damage and generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis. This mechanism is a known mode of action for some nitroaromatic anticancer agents.
Hypothetical Signaling Pathway: Nitro-reduction and Apoptosis
Caption: Speculative pathway of bio-reduction leading to cellular damage and apoptosis.
Quantitative Data (Hypothetical)
Should experimental investigations be undertaken, the following table illustrates how quantitative data on the biological activity of this compound could be presented.
| Assay Type | Cell Line | Parameter | Value (μM) | Positive Control | Control Value (μM) |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ | [Data] | Doxorubicin | [Data] |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ | [Data] | Doxorubicin | [Data] |
| Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ | [Data] | Doxorubicin | [Data] |
| Kinase Inhibition | EGFR Kinase Assay | IC₅₀ | [Data] | Gefitinib | [Data] |
| Topoisomerase I Assay | - | IC₅₀ | [Data] | Camptothecin | [Data] |
Experimental Protocols (Hypothetical)
Detailed methodologies would be required to validate the speculative mechanisms. Below are examples of protocols that could be employed.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a kinase buffer, combine the recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.
ROS Detection Assay
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion and Future Directions
While the precise mechanism of action of this compound is currently unknown, its chemical structure provides a foundation for several compelling, albeit speculative, hypotheses. The presence of a quinoline core and a nitro functional group suggests potential as a kinase inhibitor, a DNA intercalating agent, or a pro-drug activated by nitroreductases. Future research should focus on systematic in vitro screening, including cytotoxicity assays against a panel of cancer cell lines, kinase inhibition profiling, and studies on its interaction with DNA. Investigating its activity under hypoxic versus normoxic conditions could provide valuable insights into the role of the nitro group. The speculative pathways and hypothetical protocols outlined in this guide offer a roadmap for the initial exploration of this compound's biological potential, which may lead to the development of novel therapeutic agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 3. 1388727-03-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. PubChemLite - this compound (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 5. 1388727-03-4(this compound) | Kuujia.com [nl.kuujia.com]
- 6. 1388727-03-4|this compound|BLD Pharm [bldpharm.com]
- 7. 1388727-03-4(this compound) | Kuujia.com [pt.kuujia.com]
- 8. researchgate.net [researchgate.net]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethyl-6-nitroquinolin-4-amine: An Emerging Scaffold for Drug Discovery
For research and drug development professionals, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological potential is a constant endeavor. 2-Ethyl-6-nitroquinolin-4-amine has been identified as a versatile small molecule scaffold with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the available information on this compound, highlighting its chemical properties and potential as a building block for the development of new therapeutic agents.
Core Chemical Properties
This compound is a heterocyclic compound belonging to the quinoline class. The presence of an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position of the quinoline ring system confers a unique combination of electronic and steric properties. These features make it a valuable starting material for the synthesis of a diverse library of derivatives.
| Property | Value | Source |
| CAS Number | 1388727-03-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Description | Versatile small molecule scaffold | [1] |
Synthetic Accessibility
Below is a generalized workflow representing a possible synthetic approach.
Figure 1. A conceptual workflow for the synthesis of this compound.
Potential Biological Applications
Although direct biological activity data for this compound is not extensively documented, the quinoline core and the presence of the nitro group are features found in numerous biologically active molecules. This suggests that derivatives of this scaffold could be explored for various therapeutic areas.
Anticancer Potential
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents. The substitution pattern of this compound, particularly the 4-aminoquinoline core, is reminiscent of several kinase inhibitors. For instance, derivatives of 4-aminoquinolines have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.
The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition is a validated strategy in oncology. The general structure of this compound provides a foundation for the design of novel inhibitors targeting this pathway.
Figure 2. Potential inhibition of the PI3K/mTOR signaling pathway by derivatives of the scaffold.
Antimicrobial Activity
Nitroaromatic compounds, including nitroquinolines, have a long history of use as antimicrobial agents. The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that are toxic to the cell. This mechanism of action suggests that this compound and its derivatives could be investigated for activity against a range of microbial pathogens.
Future Directions
This compound represents a promising, yet underexplored, scaffold for drug discovery. The key next steps for researchers and drug development professionals include:
-
Development and optimization of a robust synthetic route to enable the efficient production of the core scaffold and its analogues.
-
Synthesis of a diverse library of derivatives by modifying the ethyl, nitro, and amine functional groups to explore the structure-activity relationship (SAR).
-
Screening of these derivatives against a panel of biological targets , including cancer cell lines (with a focus on those with activated PI3K/mTOR pathways) and a broad spectrum of microbial strains.
-
Detailed mechanistic studies to elucidate the mode of action of any identified hit compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, plausible synthetic protocol for the laboratory-scale preparation of 2-Ethyl-6-nitroquinolin-4-amine, a versatile quinoline derivative with potential applications in medicinal chemistry and materials science. The described multi-step synthesis is based on established chemical principles for the formation of substituted quinoline cores, involving a cyclization reaction followed by functional group manipulations. This document includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the synthetic workflow to guide researchers in the successful synthesis of the target compound.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The title compound, this compound, possesses a unique substitution pattern, including an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position, making it an attractive scaffold for further chemical exploration and drug discovery. The presence of these functional groups offers multiple points for diversification to generate libraries of novel compounds for biological screening.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the construction of the quinoline core, followed by nitration and amination. A plausible retro-synthetic analysis suggests that the target molecule can be derived from a 2-ethyl-6-nitro-4-chloroquinoline intermediate, which in turn can be synthesized from 4-nitroaniline and ethyl propionylacetate through a Conrad-Limpach reaction, followed by chlorination.
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-6-nitroquinolin-4-ol
This step involves the cyclization of 4-nitroaniline with ethyl propionylacetate to form the quinolin-4-ol core.
Materials:
-
4-Nitroaniline
-
Ethyl propionylacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of 4-nitroaniline (1.0 eq) and ethyl propionylacetate (1.1 eq) is prepared.
-
The mixture is heated at 140-150 °C for 2 hours with stirring.
-
After cooling to approximately 100 °C, polyphosphoric acid is added, and the mixture is heated to 250 °C for 30-45 minutes.
-
The reaction mixture is cooled to room temperature and then poured into a beaker containing ice water with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is dried to yield 2-Ethyl-6-nitroquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline
The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent amination step.
Materials:
-
2-Ethyl-6-nitroquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
To a flask containing 2-Ethyl-6-nitroquinolin-4-ol (1.0 eq), phosphorus oxychloride (5.0 eq) is added slowly at 0 °C.
-
A catalytic amount of DMF is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 110 °C) for 4 hours.
-
After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled to 0 °C and carefully quenched with ice water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography to afford 4-Chloro-2-ethyl-6-nitroquinoline.
Step 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro group with an amino group.
Materials:
-
4-Chloro-2-ethyl-6-nitroquinoline
-
Ammonia (in a suitable solvent, e.g., 7N solution in methanol)
-
Ethanol
Procedure:
-
4-Chloro-2-ethyl-6-nitroquinoline (1.0 eq) is dissolved in ethanol in a sealed pressure vessel.
-
A solution of ammonia in methanol (e.g., 7N, 10 eq) is added to the vessel.
-
The mixture is heated at 120 °C for 12 hours.
-
The reaction vessel is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether, collected by filtration, and washed with fresh diethyl ether.
-
The solid is dried to yield the final product, this compound.
Data Presentation
Table 1: Summary of Reactants and Products
| Step | Starting Material(s) | Reagent(s) | Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 4-Nitroaniline, Ethyl propionylacetate | Polyphosphoric acid | 2-Ethyl-6-nitroquinolin-4-ol | C₁₁H₁₀N₂O₃ | 218.21 |
| 2 | 2-Ethyl-6-nitroquinolin-4-ol | Phosphorus oxychloride | 4-Chloro-2-ethyl-6-nitroquinoline | C₁₁H₉ClN₂O₂ | 236.66 |
| 3 | 4-Chloro-2-ethyl-6-nitroquinoline | Ammonia | This compound | C₁₁H₁₁N₃O₂ | 217.22[1][2][3] |
Table 2: Expected Yields and Physicochemical Properties
| Step | Product | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| 1 | 2-Ethyl-6-nitroquinolin-4-ol | 60-70 | Yellow solid | >300 |
| 2 | 4-Chloro-2-ethyl-6-nitroquinoline | 75-85 | Pale yellow solid | 135-138 |
| 3 | This compound | 80-90 | Yellow to orange solid | 220-225 |
Note: Expected yields and melting points are estimates based on similar reactions and should be confirmed experimentally.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis protocol for this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
-
Reactions at high temperatures and pressures should be conducted with appropriate safety shielding.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
-
Melting Point Analysis: To check for the purity of solid compounds.
Conclusion
This document outlines a feasible and detailed synthetic route for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for various applications in drug discovery and development. The modular nature of this synthesis allows for potential modifications to generate a diverse range of analogs for structure-activity relationship (SAR) studies.
References
Application Notes and Protocols: Synthesis of 2-Ethyl-6-nitroquinolin-4-amine from 4-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Ethyl-6-nitroquinolin-4-amine, a key intermediate in pharmaceutical research and development. The synthesis is based on the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-ethyl-6-nitroquinoline with an amino source. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities. Specifically, substituted 4-aminoquinolines are known for their antimalarial, anticancer, and anti-inflammatory properties. The synthesis of this compound from its 4-chloro precursor is a crucial step in the development of novel therapeutic agents. The presence of the nitro group at the 6-position and the ethyl group at the 2-position makes this a versatile scaffold for further chemical modifications. The following protocol details a reliable method for the amination of 4-chloro-2-ethyl-6-nitroquinoline.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chlorine atom at the C4 position of the quinoline ring is displaced by an amino group.
Caption: Chemical reaction for the synthesis of this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (Typical) | Yield (Typical) |
| 4-Chloro-2-ethyl-6-nitroquinoline | C₁₁H₉ClN₂O₂ | 236.66 | Yellow Solid | >98% | - |
| This compound | C₁₁H₁₁N₃O₂ | 217.22 | Yellow Solid | >98% | 85-95% |
Experimental Protocol
Materials:
-
4-Chloro-2-ethyl-6-nitroquinoline
-
Ethanolic ammonia solution (7N)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Sealed pressure vessel or autoclave
-
Magnetic stirrer with heating plate
-
Round bottom flasks
-
Condenser
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a clean, dry pressure vessel, add 4-chloro-2-ethyl-6-nitroquinoline (1.0 eq).
-
Reagent Addition: Add a 7N solution of ammonia in ethanol (10-20 eq). The vessel should not be filled more than two-thirds of its capacity.
-
Reaction Conditions: Seal the vessel tightly and place it in an oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel is completely cool before opening due to the internal pressure.
-
Transfer the reaction mixture to a round bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the excess ammonia and ethanol.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a yellow solid.
-
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Application Note: HPLC and LC-MS Analysis of 2-Ethyl-6-nitroquinolin-4-amine
This application note details the analytical procedures for the quantitative and qualitative analysis of 2-Ethyl-6-nitroquinolin-4-amine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for purity assessment, impurity profiling, and pharmacokinetic studies in drug discovery and development.
Compound Information:
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 1388727-03-4[1] |
| Molecular Formula | C₁₁H₁₁N₃O₂[1][2][3] |
| Molecular Weight | 217.22 g/mol [1][2][3] |
| Chemical Structure | (See chemical structure diagram below) |
HPLC-UV Method for Quantification
This section outlines a reversed-phase HPLC method for the quantification of this compound. The selection of a C18 stationary phase is standard for non-polar to moderately polar compounds. A gradient elution is proposed to ensure good peak shape and resolution from potential impurities.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For unknown samples, dissolve and dilute them in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm and 320 nm (based on typical nitroaromatic absorbance) |
Illustrative Quantitative Data (HPLC-UV)
The following table presents hypothetical data for a typical analysis. Actual results may vary based on the specific instrumentation and conditions.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
LC-MS Method for Identification and Confirmation
This section describes an LC-MS method for the confirmation of the identity of this compound and for the analysis of trace-level impurities. The use of an electrospray ionization (ESI) source in positive ion mode is recommended due to the presence of basic amine functionalities.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-UV analysis. Ensure the final concentration is suitable for MS detection (typically in the ng/mL to low µg/mL range).
-
-
Instrumentation:
-
LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.
-
-
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10-12 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 50 - 500 |
Expected Mass Spectrometry Data
Based on the molecular formula C₁₁H₁₁N₃O₂, the following ions are expected to be observed in the mass spectrum. Predicted collision cross-section (CCS) values for some adducts have been reported.[4]
| Ion | Calculated m/z |
| [M+H]⁺ | 218.0924 |
| [M+Na]⁺ | 240.0743 |
| [M+K]⁺ | 256.0483 |
Visualizations
Caption: HPLC-UV analysis workflow for this compound.
Caption: LC-MS analysis workflow for this compound.
Caption: Chemical structure of this compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Ethyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative with potential applications in pharmaceutical and scientific research. Quinoline-based compounds have been noted for their diverse biological activities, including potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.[1][2] These application notes provide a comprehensive guide for researchers to evaluate the in vitro cytotoxic effects of this compound using standard cell-based assays. The following protocols for MTT, LDH, and apoptosis assays are foundational for determining the compound's preliminary toxicological profile and mechanism of action.
Data Presentation
As no public cytotoxicity data for this compound is currently available, the following table presents a hypothetical data summary to illustrate how results from the described assays can be structured. This serves as a template for researchers to populate with their experimental findings.
| Assay Type | Cell Line | Compound Concentration (µM) | Endpoint Measured | Result (Hypothetical) |
| MTT Assay | HeLa | 0.1, 1, 10, 50, 100 | Cell Viability (%) | IC50 = 25 µM |
| A549 | 0.1, 1, 10, 50, 100 | Cell Viability (%) | IC50 = 40 µM | |
| LDH Assay | HeLa | 10, 25, 50 | % Cytotoxicity | 15%, 45%, 70% |
| A549 | 20, 40, 80 | % Cytotoxicity | 10%, 50%, 85% | |
| Apoptosis Assay | HeLa | 25 | % Apoptotic Cells | 35% |
| (Annexin V/PI) | % Necrotic Cells | 5% |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6]
Materials:
-
LDH cytotoxicity assay kit
-
Cells and compound as described in the MTT assay protocol
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[7] Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells, according to the kit's formula.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Cells and compound as described in the MTT assay protocol
-
6-well plates or T25 flasks
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.[8]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Visualizations
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. kumc.edu [kumc.edu]
Application Notes: 2-Ethyl-6-nitroquinolin-4-amine in Cancer Cell Lines
Introduction
2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative with potential applications in pharmacological research. Quinoline-based compounds have been extensively investigated for their therapeutic properties, including anticancer activities. The planar quinoline ring can intercalate with DNA, and its derivatives can be designed to inhibit various enzymes involved in cancer progression, such as topoisomerases and protein kinases. The presence of a nitro group, an electron-withdrawing substituent, and an amino group, an electron-donating substituent, on the quinoline core of this compound suggests that it may possess interesting biological activities worthy of investigation in the context of cancer research.
Current Research Status
As of the latest literature review, specific studies detailing the application of this compound in cancer cell lines, including its cytotoxic effects, mechanism of action, or impact on cellular signaling pathways, are not available. The scientific literature primarily lists this compound as a chemical intermediate available for research purposes. While various other quinoline derivatives have demonstrated significant anticancer properties, the biological activity of this compound remains to be elucidated.
Therefore, the following sections provide generalized protocols and potential avenues of investigation for researchers interested in evaluating the anticancer potential of this compound. These are based on standard methodologies used for similar novel compounds in cancer research.
Hypothetical Experimental Workflow for Evaluating Anticancer Properties
The following diagram outlines a logical workflow for the initial screening and characterization of this compound's potential anticancer effects.
Application Notes and Protocols for the Evaluation of 2-Ethyl-6-nitroquinolin-4-amine as a Potential EGFR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the generation of this document, there is no publicly available experimental data specifically characterizing 2-Ethyl-6-nitroquinolin-4-amine as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The following application notes and protocols are presented as a comprehensive guide for researchers interested in investigating the potential of this compound. The methodologies are based on established and widely accepted assays for the evaluation of EGFR inhibitors.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown clinical success in treating non-small-cell lung cancer and other malignancies.[4][5]
The quinoline scaffold is a key pharmacophore present in several approved and investigational EGFR inhibitors.[6] this compound, a quinoline derivative, presents a novel chemical entity for investigation as a potential EGFR inhibitor.[7][8][9] This document provides a structured workflow and detailed protocols for the initial in silico, biochemical, and cell-based evaluation of this compound's potential anti-EGFR activity.
Proposed Investigational Workflow
A systematic approach is recommended to evaluate the potential of this compound as an EGFR inhibitor. The workflow begins with computational modeling to predict binding affinity, followed by biochemical assays to confirm direct enzyme inhibition, and finally, cell-based assays to determine its effect on cancer cell viability and intracellular signaling pathways.
Caption: Proposed experimental workflow for evaluating this compound.
Data Presentation (Hypothetical)
Should experiments be conducted, all quantitative data should be meticulously recorded. The following tables are templates for organizing potential findings.
Table 1: Molecular Docking and Biochemical Assay Results (Hypothetical)
| Compound | Docking Score (kcal/mol) | Predicted Binding Interactions | EGFR Kinase IC50 (nM) |
| This compound | - | - | - |
| Erlotinib (Control) | - | Met793 (H-bond) | 2 |
| Gefitinib (Control) | - | Met793 (H-bond) | 37 |
Table 2: Cell-Based Assay Results (Hypothetical)
| Cell Line | EGFR Status | Compound | GI50 (µM) |
| A431 | WT, Overexpressed | This compound | - |
| Gefitinib (Control) | - | ||
| NCI-H1975 | L858R/T790M | This compound | - |
| Osimertinib (Control) | - |
Experimental Protocols
In Silico Molecular Docking
This protocol describes how to predict the binding mode and affinity of this compound to the EGFR kinase domain.
Objective: To computationally assess the potential of the compound to bind to the ATP-binding site of EGFR.
Materials:
-
Schrödinger Maestro, AutoDock, or similar molecular modeling software.
-
Crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17).[6]
Protocol:
-
Receptor Preparation:
-
Download the EGFR crystal structure (e.g., 1M17) from the Protein Data Bank.[6]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign correct bond orders and perform energy minimization.
-
-
Grid Generation:
-
Define the binding site (grid box) around the ATP-binding pocket, typically centered on the co-crystallized inhibitor (e.g., Erlotinib in 1M17).[6]
-
-
Molecular Docking:
-
Analysis:
-
Analyze the top-scoring poses based on the docking score (binding energy).
-
Visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the EGFR active site (e.g., Met793, Leu718, Thr790).
-
Biochemical EGFR Kinase Assay
This protocol measures the direct inhibitory effect of the compound on EGFR enzymatic activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR.
Materials:
-
Recombinant human EGFR kinase enzyme.
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP.
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[12]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[12]
-
384-well microplates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilution or control (DMSO).
-
Add 5 µL of EGFR enzyme and 5 µL of substrate/ATP mix to each well to initiate the kinase reaction.[13] Final concentrations should be optimized (e.g., 5 nM EGFR, 15 µM ATP).[13]
-
Incubate the plate at room temperature for 60 minutes.[12]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ protocol:
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol assesses the effect of the compound on the proliferation and viability of cancer cells.
Objective: To determine the half-maximal growth inhibitory concentration (GI50) in EGFR-dependent cancer cell lines.
Materials:
-
EGFR-dependent cancer cell lines (e.g., A431 - wild-type overexpressed).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.[15]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[15]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours until purple formazan crystals are visible.[16]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of EGFR Signaling
This protocol is used to investigate the effect of the compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Objective: To determine if this compound inhibits EGFR phosphorylation and downstream pathway activation in cells.
Materials:
-
A431 cells or another suitable cell line.
-
Serum-free medium.
-
EGF (Epidermal Growth Factor).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-pEGFR (Tyr1173), anti-total EGFR, anti-pAkt, anti-total Akt, anti-pERK, anti-total ERK, and anti-Actin.[17][18]
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence detection reagent.
Protocol:
-
Seed A431 cells and grow until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., total EGFR) or a loading control like actin.[19]
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like Grb2 and Shc.[1][20] This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[3][4] EGFR inhibitors block this initial phosphorylation event, thereby shutting down these pro-oncogenic signals.
Caption: Simplified EGFR signaling pathway and the hypothesized point of inhibition.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 8. cymitquimica.com [cymitquimica.com]
- 9. PubChemLite - this compound (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. promega.com.cn [promega.com.cn]
- 13. rsc.org [rsc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. google.com [google.com]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Antimicrobial Screening of 2-Ethyl-6-nitroquinolin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and protocols for the antimicrobial screening of novel 2-Ethyl-6-nitroquinolin-4-amine derivatives. The information is intended to guide researchers in the systematic evaluation of these compounds for their potential as antimicrobial agents.
Introduction
Quinoline derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial properties. The this compound scaffold represents a promising area for the discovery of new antimicrobial agents. The presence of the nitro group and the amine substituent on the quinoline core offers opportunities for chemical modifications to optimize activity and selectivity. This document outlines the key experimental protocols for assessing the in vitro antibacterial and antifungal efficacy of these derivatives.
Data Presentation: Illustrative Antimicrobial Activity
While specific antimicrobial screening data for this compound and its derivatives are not extensively available in the public domain, the following tables provide an illustrative summary of expected Minimum Inhibitory Concentration (MIC) values against common bacterial and fungal pathogens. These values are based on published data for structurally related nitroquinoline and aminoquinoline compounds and should be considered as a guide for interpreting experimental results.[1][2][3][4][5]
Table 1: Illustrative Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Derivative A | 8 | 16 | 32 | 64 |
| Derivative B | 4 | 8 | 16 | >64 |
| Derivative C | 16 | 32 | 64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.5 |
Table 2: Illustrative Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans (ATCC 10231) | Aspergillus niger (ATCC 16404) |
| Derivative A | 16 | 32 |
| Derivative B | 8 | 16 |
| Derivative C | 32 | 64 |
| Fluconazole | 1 | 8 |
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the suspension to ensure homogeneity.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done using a spectrophotometer at 625 nm.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes to a uniform depth of 4-5 mm.
-
Allow the agar to solidify completely.
-
-
Inoculation:
-
Prepare a microbial inoculum as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard).
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.
-
-
Application of Test Compounds:
-
Using a sterile cork borer, create wells in the agar.
-
Add a known concentration of the test compound solution to each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent used to dissolve the compounds).
-
-
Incubation and Measurement:
-
Incubate the plates under the same conditions as for the broth microdilution assay.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: A typical workflow for the antimicrobial screening of novel chemical compounds.
Proposed Mechanism of Action for Nitroquinoline Derivatives
Based on studies of related nitroquinoline compounds like nitroxoline, a potential mechanism of action for this compound derivatives can be hypothesized. This mechanism is centered around the chelation of essential metal ions required for bacterial enzyme function.[7]
Caption: Proposed mechanism of action involving metal ion chelation by nitroquinoline derivatives.
Bacterial Signaling Pathways as Potential Targets
While the direct impact of this compound derivatives on bacterial signaling is unknown, many antimicrobial agents are known to interfere with these pathways, which regulate virulence and survival. Quorum sensing is a key example of such a target.[8][9][10][11]
Caption: General model of quorum sensing inhibition as a potential antimicrobial strategy.
References
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. Roles of divalent cations and pH in mechanism of action of nitroxoline against Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotics as Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethyl-6-nitroquinolin-4-amine in Medicinal Chemistry
Disclaimer: Following a comprehensive literature and patent search, no specific examples, detailed experimental protocols, or quantitative biological data for derivatives of 2-Ethyl-6-nitroquinolin-4-amine as a building block in medicinal chemistry were found. The following information is therefore provided as a general guide based on the known reactivity and applications of the 4-aminoquinoline scaffold and related nitroaromatic compounds. The protocols and workflows are illustrative and should be adapted based on standard laboratory practices and specific research objectives.
Introduction
This compound is a functionalized quinoline derivative with potential as a versatile building block in medicinal chemistry. Its structure combines several key features that make it an attractive starting point for the synthesis of novel bioactive molecules:
-
4-Aminoquinoline Core: This scaffold is present in numerous approved drugs, most notably antimalarials like chloroquine and hydroxychloroquine. It is known to interact with various biological targets, including kinases, DNA, and parasitic enzymes.
-
6-Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or formation of sulfonamides. The electron-withdrawing nature of the nitro group also influences the reactivity of the quinoline ring.
-
4-Amine Group: The primary amine at the 4-position is a key site for modification, allowing for the introduction of various side chains to modulate pharmacological properties.
-
2-Ethyl Group: The ethyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially affecting target binding and metabolic stability.
Potential Therapeutic Applications
Based on the activities of structurally related quinoline and nitroaromatic compounds, derivatives of this compound could be explored for a variety of therapeutic applications, including:
-
Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through mechanisms such as kinase inhibition (e.g., EGFR, VEGFR), topoisomerase inhibition, and induction of apoptosis.
-
Antimalarial Agents: The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.
-
Antimicrobial Agents: Quinolone and quinoline compounds are known for their broad-spectrum antibacterial and antifungal activities.
-
Anti-inflammatory Agents: Certain quinoline derivatives have shown potential as inhibitors of inflammatory pathways.
General Synthetic Strategies and Protocols
The following are generalized protocols for the functionalization of this compound.
N-Functionalization of the 4-Amino Group
The primary amine at the 4-position can be readily functionalized using standard organic chemistry techniques.
Protocol 1: Reductive Amination
This protocol describes the reaction of the 4-amino group with an aldehyde or ketone to form a new C-N bond.
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or DCE.
-
Add the aldehyde or ketone (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reduction of the 6-Nitro Group and Subsequent Functionalization
The nitro group can be reduced to an amine, providing a second site for diversification.
Protocol 2: Nitro Group Reduction
Materials:
-
Derivative of this compound (from Protocol 1)
-
Iron powder or tin(II) chloride
-
Ethanol or acetic acid
-
Hydrochloric acid (for tin(II) chloride method)
Procedure (using iron powder):
-
Suspend the nitroquinoline derivative (1 equivalent) and iron powder (5-10 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux and add a small amount of aqueous ammonium chloride or acetic acid to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting diamine derivative as required.
Protocol 3: Acylation of the 6-Amino Group
Materials:
-
6-aminoquinoline derivative (from Protocol 2)
-
Acyl chloride or acid anhydride of choice (e.g., acetyl chloride)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 6-aminoquinoline derivative (1 equivalent) in DCM.
-
Add pyridine or triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
As no specific quantitative data is available, the following table is a template for how such data should be presented if obtained through biological screening.
| Compound ID | Modification at 4-NH2 | Modification at 6-NH2 | Target Kinase IC50 (nM) | Cytotoxicity (MCF-7) GI50 (µM) | Antimalarial (P. falciparum) EC50 (nM) |
| Example-1 | Benzyl | Acetyl | Data | Data | Data |
| Example-2 | 4-Fluorobenzyl | Propionyl | Data | Data | Data |
| Example-3 | Cyclohexylmethyl | Benzoyl | Data | Data | Data |
Visualizations
The following diagrams illustrate the general workflow for utilizing a novel building block in drug discovery and the potential synthetic pathways for functionalizing this compound.
Caption: Drug discovery workflow using a novel building block.
Caption: Synthetic pathways for functionalizing the building block.
Application Note & Protocols: Evaluating the Biological Activity of 2-Ethyl-6-nitroquinolin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of specific functional groups, such as a nitro group, can further modulate this activity, with several nitroquinoline compounds demonstrating potent anti-cancer effects.[5][6][7] 2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative available for research purposes.[8][9] This document provides a detailed experimental framework for a tiered screening approach to comprehensively evaluate its potential biological activities. The workflow progresses from broad primary in vitro screening to more focused mechanism of action studies and concludes with a standard in vivo model for anticancer evaluation.
Experimental Design & Workflow
The proposed experimental design follows a logical, multi-stage drug discovery workflow.[10][11] It begins with a wide net of primary in vitro assays to identify potential anticancer, antimicrobial, or anti-inflammatory effects. Positive hits from this initial screen will trigger more detailed secondary assays to elucidate the mechanism of action. Finally, promising in vitro anticancer activity will be validated using an in vivo xenograft model.
Caption: High-level overview of the tiered experimental workflow.
Tier 1: Primary In Vitro Screening Protocols
Protocol 1: Anticancer Activity via MTT Cytotoxicity Assay
This assay determines the concentration at which the test compound inhibits cell growth by 50% (IC50), measuring the metabolic activity of viable cells.[12][13]
A. Materials
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Normal human cell line (e.g., HFF-1 [fibroblasts]) for cytotoxicity comparison
-
DMEM or RPMI-1640 medium with 10% FBS
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates, multichannel pipette, microplate reader
B. Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM to 0.1 µM) in culture medium.
-
Treatment: Add 100 µL of the 2x working concentrations to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle (DMSO) and positive (Doxorubicin) controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
C. Data Presentation
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| This compound | MCF-7 | Data | Data |
| This compound | A549 | Data | Data |
| This compound | HCT116 | Data | Data |
| This compound | HFF-1 | Data | N/A |
| Doxorubicin (Positive Control) | MCF-7 | Data | Data |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Protocol 2: Antimicrobial Activity via Broth Microdilution (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]
A. Materials
-
Bacterial Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-)
-
Fungal Strain: Candida albicans
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test Compound, Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)
-
Sterile 96-well plates
-
Resazurin solution (viability indicator)
B. Procedure
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration where no visible turbidity is observed. For confirmation, add resazurin and incubate for 2-4 hours. A color change from blue to pink indicates viable cells.
C. Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Data | Data | Data |
| Ciprofloxacin (Control) | Data | Data | N/A |
| Fluconazole (Control) | N/A | N/A | Data |
Protocol 3: Anti-inflammatory Activity via Nitric Oxide (NO) Assay
This assay measures the inhibitory effect of the test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[17][18]
A. Materials
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS (from E. coli)
-
Test Compound, Dexamethasone (Positive Control)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
B. Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes. Then add 50 µL of Part B.
-
Measurement: Read absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.
-
Cell Viability: Perform a parallel MTT assay to ensure the observed NO reduction is not due to cytotoxicity.
C. Data Presentation
| Compound | Concentration (µM) | % NO Inhibition ± SD | Cell Viability (%) |
| This compound | 1 | Data | Data |
| This compound | 10 | Data | Data |
| This compound | 50 | Data | Data |
| Dexamethasone (Control) | 10 | Data | Data |
Tier 2: Mechanism of Action (MOA) Protocols
If significant anticancer activity is observed (e.g., low micromolar IC50), the next step is to investigate potential molecular mechanisms. Quinoline derivatives are known to modulate key cancer signaling pathways like NF-κB and MAPK.[19][20][21]
Caption: Workflow for anticancer mechanism of action studies.
Protocol 4: Western Blot Analysis of MAPK and NF-κB Pathways
This protocol assesses changes in the phosphorylation status (activation) of key proteins in signaling cascades.
A. Materials
-
Cancer cell line showing high sensitivity to the test compound
-
Test Compound, appropriate pathway inhibitor/activator (Control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Chemiluminescent substrate (ECL) and imaging system
B. Procedure
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the IC50 concentration of the test compound for various time points (e.g., 0, 1, 6, 24 hours).
-
Protein Extraction: Lyse cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Western Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal with an imager.
-
Analysis: Quantify band intensity and normalize to a loading control (β-actin) and total protein where appropriate (e.g., p-ERK vs. total ERK).
Signaling Pathway Diagrams
Caption: Potential inhibition points in the NF-κB signaling pathway.[20][22]
Caption: Key components of the MAPK/ERK cancer signaling pathway.[19][23]
Tier 3: In Vivo Confirmation Protocol
Protocol 5: Human Tumor Xenograft Mouse Model
This model evaluates the in vivo efficacy of the test compound in suppressing tumor growth in an animal model. It is a critical step in preclinical drug development.[24][25][26]
A. Materials
-
Immunocompromised mice (e.g., Athymic Nude or SCID)
-
Cancer cell line with high in vitro sensitivity (e.g., A549)
-
Matrigel
-
Test Compound, Vehicle Control, Positive Control (e.g., Cisplatin)
-
Calipers for tumor measurement
-
Sterile syringes and needles
B. Procedure
-
Cell Preparation: Harvest cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[24]
-
Tumor Growth: Monitor mice regularly until tumors reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated as (Length x Width²)/2.
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Test Compound (at one or more doses), and Positive Control.
-
Dosing: Administer treatment via the determined route (e.g., intraperitoneal injection, oral gavage) on a pre-defined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise, weigh, and photograph the tumors.
C. Data Presentation
Table 4: Tumor Growth Inhibition
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| Vehicle Control | Data | Data | 0 |
| Test Compound (X mg/kg) | Data | Data | Data |
| Positive Control (Y mg/kg) | Data | Data | Data |
Table 5: Animal Body Weight
| Treatment Group | Day 0 Body Weight (g) ± SEM | Final Body Weight (g) ± SEM | % Body Weight Change |
|---|---|---|---|
| Vehicle Control | Data | Data | Data |
| Test Compound (X mg/kg) | Data | Data | Data |
| Positive Control (Y mg/kg) | Data | Data | Data |
Disclaimer: These protocols provide a general framework. Specific parameters such as cell densities, compound concentrations, and incubation times should be optimized for each specific experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovering novel 3-nitroquinolines as a new class of anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-fount.com [bio-fount.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Drug Discovery Workflow - What is it? [vipergen.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. 2.3. In Vitro Cytotoxicity Testing [bio-protocol.org]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 23. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethyl-6-nitroquinolin-4-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the dissolution and use of 2-Ethyl-6-nitroquinolin-4-amine in cell culture applications. The following procedures are intended to serve as a comprehensive guide for researchers utilizing this compound in in vitro studies.
Introduction
This compound is a quinoline derivative with potential applications in various biological research areas, including drug discovery. Quinoline and its derivatives are known to exhibit a wide range of biological activities. Proper dissolution and handling of this compound are critical to ensure reproducible and reliable experimental results while minimizing solvent-induced cytotoxicity. This protocol outlines the recommended procedure for preparing stock solutions and working concentrations of this compound for use in cell-based assays.
Physicochemical Data and Recommended Parameters
The following table summarizes key data for this compound and the recommended parameters for its use in cell culture.
| Parameter | Value | Source/Recommendation |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1][2] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | General practice for quinoline derivatives |
| Recommended Stock Concentration | 10 mM | Based on common laboratory practice |
| Maximum Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | [3][4] |
| Storage of Stock Solution | -20°C for long-term storage | General laboratory recommendation |
Experimental Protocol: Dissolving this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO and its subsequent dilution for cell culture experiments.
3.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pipettes and sterile, filtered pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
3.3. Preparation of 10 mM Stock Solution
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (217.22 g/mol ). Mass (mg) = 10 mmol/L * 1 mL * 0.001 L/mL * 217.22 g/mol * 1000 mg/g = 2.172 mg
-
Weigh the compound: Carefully weigh out 2.172 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube thoroughly for 1-2 minutes to dissolve the powder. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3.4. Preparation of Working Solutions
-
Thaw the stock solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute in culture medium: Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to achieve low micromolar concentrations.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Application to cells: Mix the working solution gently and add it to the cells.
Visualizations
The following diagrams illustrate the experimental workflow for preparing and using this compound in cell culture and a hypothetical signaling pathway that could be investigated.
References
Application Notes and Protocols: Investigating 2-Ethyl-6-nitroquinolin-4-amine in Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with chloroquine and its derivatives having been pivotal in the fight against malaria for decades. However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the continuous exploration of novel quinoline-based compounds. This document provides a detailed guide for the synthesis, in vitro screening, and in vivo evaluation of a novel compound, 2-Ethyl-6-nitroquinolin-4-amine , as a potential antimalarial drug candidate. While specific experimental data for this compound is not yet publicly available, the protocols outlined herein are based on established methodologies for the characterization of similar 4-aminoquinoline derivatives.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process common for quinoline derivatives, starting from a suitably substituted aniline. A plausible synthetic pathway is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 3-(4-nitroanilino)acrylate
-
In a round-bottom flask, combine 4-nitroaniline and diethyl malonate in equimolar amounts.
-
Heat the mixture at 130-140°C for 2-3 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by recrystallization from ethanol to yield ethyl 3-(4-nitroanilino)acrylate.
Step 2: Synthesis of 2-Ethyl-6-nitroquinolin-4-ol
-
Add the synthesized ethyl 3-(4-nitroanilino)acrylate to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain 2-Ethyl-6-nitroquinolin-4-ol.
Step 3: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline
-
Carefully add phosphorus oxychloride (POCl₃) to 2-Ethyl-6-nitroquinolin-4-ol in a flask equipped with a reflux condenser.
-
Heat the mixture at reflux for 2-4 hours.
-
After cooling, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the precipitate, wash with water, and dry. Purify by column chromatography if necessary.
Step 4: Synthesis of this compound
-
Dissolve 4-Chloro-2-ethyl-6-nitroquinoline in a suitable solvent (e.g., phenol or N-methyl-2-pyrrolidone).
-
Saturate the solution with ammonia gas or use a sealed tube with a solution of ammonia in an appropriate solvent.
-
Heat the mixture at 120-150°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, add a base to neutralize, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
In Vitro Antimalarial Activity and Cytotoxicity Screening
Experimental Workflow
Caption: Workflow for in vitro antimalarial and cytotoxicity testing.
Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
-
Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound in culture medium in a 96-well plate.
-
Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include positive (e.g., chloroquine, artemisinin) and negative (vehicle control) controls.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer.
-
Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol: Cytotoxicity Assay (MTT Assay)
-
Culture a mammalian cell line (e.g., HEK293) in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
Data Presentation: In Vitro Activity (Hypothetical Data)
| Compound | Strain | IC₅₀ (nM) | CC₅₀ (µM) on HEK293 | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | 3D7 (CQ-S) | [Expected Value] | [Expected Value] | [Calculated Value] |
| Dd2 (CQ-R) | [Expected Value] | [Calculated Value] | ||
| Chloroquine | 3D7 (CQ-S) | ~20 | >100 | >5000 |
| Dd2 (CQ-R) | ~150 | >667 |
In Vivo Antimalarial Efficacy
Experimental Workflow
Caption: Workflow for the in vivo 4-day suppressive test.
Protocol: 4-Day Suppressive Test in P. berghei-infected Mice
-
Use Swiss albino mice weighing approximately 20-25 g.
-
Infect the mice intraperitoneally with Plasmodium berghei (e.g., ANKA strain) at a dose of 1 x 10⁷ parasitized erythrocytes.
-
Randomly divide the mice into groups (n=5): vehicle control, positive control (e.g., chloroquine at 5 mg/kg/day), and test groups receiving different doses of this compound.
-
Administer the first dose of the compounds orally or intraperitoneally approximately 2-4 hours post-infection (Day 0).
-
Continue treatment once daily for the next three days (Day 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the average percentage of parasitemia suppression for each group compared to the vehicle control group.
-
Monitor the mice daily for survival.
Data Presentation: In Vivo Efficacy (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | % Suppression | Mean Survival (Days) |
| Vehicle Control | - | [Expected Value] | 0 | [Expected Value] |
| This compound | 10 | [Expected Value] | [Calculated Value] | [Expected Value] |
| 25 | [Expected Value] | [Calculated Value] | [Expected Value] | |
| 50 | [Expected Value] | [Calculated Value] | [Expected Value] | |
| Chloroquine | 5 | <1 | >95 | >25 |
Potential Mechanism of Action
The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. It is hypothesized that this compound would share this mechanism.
Signaling Pathway Diagram
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
Conclusion
The protocols and frameworks provided in this document offer a comprehensive guide for the initial stages of antimalarial drug discovery research focused on novel 4-aminoquinoline derivatives, using this compound as a representative candidate. Successful execution of these experiments will enable a thorough evaluation of its potential as a new antimalarial agent, paving the way for further preclinical development.
Application Notes and Protocols for the Synthesis and Evaluation of 2-Ethyl-6-nitroquinolin-4-amine Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of 2-Ethyl-6-nitroquinolin-4-amine analogs. The protocols outlined below detail the chemical synthesis of the parent compound and its derivatives, along with methodologies for their biological evaluation, primarily focusing on their potential as anticancer agents.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The 4-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry.[2][3] The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the quinoline ring can significantly influence the molecule's electronic properties and steric profile, potentially leading to enhanced biological activity and target selectivity.[4][5] This document outlines the synthetic route to this compound and proposes a strategy for generating a library of analogs to explore the structure-activity relationships governing their therapeutic potential.
Synthesis of this compound and its Analogs
The synthesis of this compound can be achieved through a multi-step process, commencing with a Conrad-Limpach reaction, followed by chlorination and subsequent amination. This versatile route also allows for the introduction of diversity at various positions of the quinoline core to generate a library of analogs for SAR studies.
Diagram: Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-4-hydroxy-6-nitroquinoline (Intermediate 1)
This protocol is based on the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitroaniline (1 equivalent) and ethyl propionylacetate (1.1 equivalents) in a high-boiling point solvent such as diphenyl ether.
-
Cyclization: Heat the reaction mixture to 240-260°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture will solidify. Triturate the solid with petroleum ether and filter to collect the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford pure 2-Ethyl-4-hydroxy-6-nitroquinoline.
Protocol 2: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline (Intermediate 2)
This protocol describes the conversion of the 4-hydroxyquinoline to the more reactive 4-chloroquinoline intermediate.
-
Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to 2-Ethyl-4-hydroxy-6-nitroquinoline (1 equivalent) in a round-bottom flask fitted with a reflux condenser.
-
Chlorination: Heat the mixture to reflux (approximately 110°C) for 2-3 hours.
-
Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Extraction and Purification: Filter the precipitate and wash with water. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Chloro-2-ethyl-6-nitroquinoline.
Protocol 3: Synthesis of this compound (Final Product) and Analogs
This final step involves the nucleophilic aromatic substitution of the chloro group with an amine.
-
Reaction Setup: Dissolve 4-Chloro-2-ethyl-6-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a sealed reaction vessel.
-
Amination: Add an excess of the desired amine (e.g., a solution of ammonia in ethanol for the parent compound, or various primary/secondary amines for analogs) (3-5 equivalents).
-
Reaction: Heat the mixture at a temperature ranging from 80°C to 120°C for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to give the final this compound analog.
Structure-Activity Relationship (SAR) Studies
To elucidate the structure-activity relationships, a library of analogs should be synthesized by varying the substituents at different positions of the quinoline scaffold. Key modifications can include:
-
Varying the alkyl group at the 2-position: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, isopropyl) to probe the effect of steric bulk in this region.
-
Modifying the substituent at the 6-position: While this application note focuses on the 6-nitro series, analogs with other electron-withdrawing or electron-donating groups could be synthesized to understand the electronic requirements for activity.
-
Introducing diverse amines at the 4-position: A wide range of primary and secondary amines can be used in the final amination step to explore the impact of different side chains on potency and selectivity.
Table 1: Hypothetical SAR Data for this compound Analogs against a Cancer Cell Line
| Compound ID | R1 (Position 2) | R2 (Position 4 Amine) | IC₅₀ (µM) on HeLa Cells |
| ENQ-1 | -CH₂CH₃ | -NH₂ | 5.2 |
| ENQ-2 | -CH₃ | -NH₂ | 8.1 |
| ENQ-3 | -CH₂CH₃ | -NH(CH₃) | 3.8 |
| ENQ-4 | -CH₂CH₃ | -NH(CH₂CH₂OH) | 2.5 |
| ENQ-5 | -CH₂CH₃ | -NH(CH₂CH₂N(CH₃)₂) | 1.1 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.
Biological Evaluation Protocols
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized quinoline analogs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) using appropriate software.
Potential Signaling Pathways
While the precise mechanism of action for this compound analogs is yet to be fully elucidated, related 4-aminoquinoline and nitroaromatic compounds have been shown to exert their anticancer effects through various mechanisms, including:
-
DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between DNA base pairs, interfering with DNA replication and transcription.
-
Kinase Inhibition: Many quinoline derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PI3K.
-
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.
-
Generation of Reactive Oxygen Species (ROS): The nitro group can be bioreduced under hypoxic conditions, leading to the formation of cytotoxic reactive oxygen species.[4]
Diagram: Potential Cellular Targets and Pathways
Caption: Potential mechanisms of action for this compound analogs.
Conclusion
The synthetic protocols and evaluation strategies outlined in these application notes provide a robust framework for the investigation of this compound analogs as potential therapeutic agents. Systematic exploration of the structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds. Further studies to elucidate the precise molecular targets and signaling pathways will be essential for their continued development.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN112961106A - Novel synthesis process of 4-hydroxy-6-chloroquinoline - Google Patents [patents.google.com]
- 4. Hypoxia-selective antitumor agents. 6. 4-(Alkylamino)nitroquinolines: a new class of hypoxia-selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking of 2-Ethyl-6-nitroquinolin-4-amine with Target Proteins
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. The compound 2-Ethyl-6-nitroquinolin-4-amine is a quinoline derivative with potential therapeutic applications. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This application note provides a detailed protocol for the molecular docking of this compound against three potential protein targets: Epidermal Growth Factor Receptor (EGFR) kinase domain, Escherichia coli DNA gyrase subunit B, and HIV-1 Reverse Transcriptase. These targets are chosen based on the known activities of similar quinoline and nitroquinoline compounds.
Target Proteins and Rationale
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: EGFR is a key regulator of cellular proliferation, and its overactivity is implicated in various cancers. Quinoline-based molecules have been successfully developed as EGFR inhibitors.
-
Escherichia coli DNA Gyrase Subunit B: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents. The quinolone class of antibiotics functions through the inhibition of this enzyme.
-
HIV-1 Reverse Transcriptase (RT): This enzyme is crucial for the replication of the human immunodeficiency virus (HIV). Non-nucleoside reverse transcriptase inhibitors (NNRTIs), which include quinoline derivatives, are a cornerstone of antiretroviral therapy.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative results from the molecular docking of this compound with the selected target proteins. These values are representative of what a typical docking study might yield and are for illustrative purposes.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Interacting Residues |
| EGFR Kinase Domain | 2J6M | -8.5 | -58.7 | Leu718, Val726, Ala743, Met793 |
| E. coli DNA Gyrase B | 6F86 | -7.9 | -45.2 | Asp73, Gly77, Ile78, Pro79 |
| HIV-1 Reverse Transcriptase | 4I2P | -9.2 | -65.1 | Lys101, Lys103, Tyr181, Tyr188 |
Experimental Protocols
Software and Tools
-
Molecular Docking Software: AutoDock Vina
-
Molecular Visualization and Preparation: UCSF Chimera, PyMOL, AutoDock Tools (ADT)
-
Protein Data Bank (PDB) for crystal structures: --INVALID-LINK--
Ligand Preparation Protocol
-
Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software (e.g., ChemDraw) and saved in a suitable format (e.g., MOL or SDF).
-
Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed in software like Avogadro or UCSF Chimera.
-
File Format Conversion and Torsion Angle Definition: Use AutoDock Tools to convert the ligand file to the PDBQT format. This step also involves defining the rotatable bonds (torsions) to allow for conformational flexibility during docking.
Protein Preparation Protocol
-
Retrieve Protein Structure: Download the crystal structures of the target proteins from the PDB: EGFR (PDB ID: 2J6M), E. coli DNA Gyrase B (PDB ID: 6F86), and HIV-1 Reverse Transcriptase (PDB ID: 4I2P).
-
Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site. This can be done using UCSF Chimera or PyMOL.
-
Add Hydrogen Atoms: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign Gasteiger charges to the protein atoms.
-
Generate PDBQT File: Convert the prepared protein structure into the PDBQT format using AutoDock Tools.
Molecular Docking Protocol
-
Define the Binding Site (Grid Box Generation): For each target protein, define a grid box that encompasses the active site. The dimensions and center of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. The active site can be identified based on the location of the co-crystallized ligand in the original PDB file or from literature reports.
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.
-
Run Docking Simulation: Execute the AutoDock Vina docking calculation from the command line using the prepared configuration file.
-
Analyze Docking Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores. The pose with the lowest docking score is considered the most favorable.
-
Post-Docking Analysis: Visualize the ligand-protein interactions for the best binding pose using UCSF Chimera or PyMOL. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues in the active site of each target protein.
Visualizations
Caption: General workflow for molecular docking.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
This application note outlines a comprehensive protocol for conducting molecular docking studies of this compound against plausible anticancer, antibacterial, and antiviral protein targets. The provided methodologies and illustrative data serve as a guide for researchers to evaluate the potential of this compound as a therapeutic agent. The successful application of these in silico techniques can significantly accelerate the drug discovery process by identifying promising lead compounds and elucidating their mechanisms of action at a molecular level. Further experimental validation is necessary to confirm the computational findings.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Ethyl-6-nitroquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-Ethyl-6-nitroquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and plausible synthetic strategy involves a three-step process:
-
Conrad-Limpach Reaction: Condensation of 4-nitroaniline with ethyl 3-oxopentanoate to form the enamine intermediate.
-
Thermal Cyclization: High-temperature cyclization of the enamine intermediate to yield 2-Ethyl-6-nitroquinolin-4-ol.
-
Amination: Conversion of the 4-hydroxyquinoline intermediate to the final 4-amino product, typically via a 4-chloroquinoline intermediate.
Q2: I am observing a very low yield in the initial condensation step. What could be the reason?
A2: The reaction between the electron-deficient 4-nitroaniline and ethyl 3-oxopentanoate can be sluggish. To improve the yield, consider increasing the reaction temperature and using a co-solvent like dimethylformamide (DMF) to enhance solubility and reactivity.
Q3: The cyclization step is not proceeding to completion. How can I improve this?
A3: The thermal cyclization to form the quinolone ring requires high temperatures, often in a high-boiling solvent like diphenyl ether. Ensure that the temperature is sufficiently high and maintained for an adequate duration. Incomplete reaction can result from temperatures that are too low or reaction times that are too short.
Q4: What are the common challenges in the final amination step?
A4: The conversion of 4-hydroxyquinoline to 4-aminoquinoline typically proceeds via a 4-chloro intermediate. The chlorination step using reagents like phosphorus oxychloride (POCl₃) can be hazardous and requires careful handling. The subsequent amination can sometimes be challenging due to the deactivated nature of the quinoline ring, especially with the presence of a nitro group. Optimization of the amination conditions (e.g., temperature, pressure, catalyst) may be necessary.
Q5: Are there any alternative methods for the amination of the 4-chloroquinoline intermediate?
A5: Yes, modern cross-coupling reactions like the Buchwald-Hartwig amination can be effective for forming the C-N bond. These reactions utilize a palladium catalyst and a suitable ligand and can often proceed under milder conditions with higher yields compared to traditional nucleophilic aromatic substitution.
Troubleshooting Guides
Low Yield in the Condensation of 4-Nitroaniline and Ethyl 3-Oxopentanoate
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Low reactivity of 4-nitroaniline | Add an equal volume of DMF to the reaction mixture and increase the reflux temperature.[1] |
| Insufficient reaction time | Monitor the reaction by TLC and extend the reaction time until the starting material is consumed. | |
| Formation of side products | Decomposition at high temperatures | Optimize the reaction temperature; a moderate increase may improve the rate without significant decomposition. |
Incomplete Thermal Cyclization to 2-Ethyl-6-nitroquinolin-4-ol
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted enamine intermediate | Insufficient temperature | Ensure the reaction is heated to the appropriate temperature for the high-boiling solvent used (e.g., ~250 °C for diphenyl ether). |
| Reaction time too short | Extend the duration of the high-temperature reaction. Monitor progress by TLC if possible. | |
| Product degradation | Temperature too high or prolonged heating | Optimize the temperature and time to maximize yield and minimize degradation. Consider a different high-boiling solvent if necessary. |
Poor Yield in the Conversion of 4-Hydroxy to 4-Aminoquinoline
| Symptom | Possible Cause | Suggested Solution |
| Chlorination Step: | ||
| Incomplete conversion to 4-chloroquinoline | Insufficient POCl₃ or reaction time | Use a slight excess of POCl₃ and ensure the reaction goes to completion by monitoring with TLC. |
| Reaction temperature too low | Reflux the reaction mixture to ensure sufficient energy for the reaction to proceed. | |
| Amination Step (SNAr): | ||
| Low conversion of 4-chloroquinoline | Low reactivity of the substrate | Increase the temperature and pressure (using a sealed tube or autoclave). Use a large excess of the ammonia source. |
| Poor choice of ammonia source | Consider using a more nucleophilic ammonia equivalent, such as an ammonium salt with a non-nucleophilic counterion or a protected amine followed by deprotection. | |
| Amination Step (Buchwald-Hartwig): | ||
| Low catalyst activity | Inappropriate ligand or palladium source | Screen different palladium catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., Xantphos, BINAP) to find the optimal combination. |
| Base is not effective | Use a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 2-Ethyl-6-nitroquinolin-4-ol (Conrad-Limpach-Knorr Synthesis)
-
To a solution of 4-nitroaniline (1 equivalent) in a suitable high-boiling solvent (e.g., diphenyl ether), add ethyl 3-oxopentanoate (1.1 equivalents).
-
Heat the mixture to approximately 140-150 °C for 1-2 hours to facilitate the initial condensation and formation of the enamine intermediate.
-
After the initial condensation, slowly raise the temperature to around 250 °C and maintain for 2-3 hours to effect the cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the crude product.
-
Filter the solid, wash with the non-polar solvent, and dry under vacuum.
-
Purify the crude 2-Ethyl-6-nitroquinolin-4-ol by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Synthesis of 4-Chloro-2-ethyl-6-nitroquinoline
-
To a flask charged with 2-Ethyl-6-nitroquinolin-4-ol (1 equivalent), add phosphorus oxychloride (POCl₃, 3-5 equivalents) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux temperature (around 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude 4-chloro-2-ethyl-6-nitroquinoline can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
In a sealed tube or autoclave, dissolve 4-chloro-2-ethyl-6-nitroquinoline (1 equivalent) in a suitable solvent (e.g., ethanol or dioxane).
-
Add a source of ammonia, such as a saturated solution of ammonia in ethanol or ammonium hydroxide. A large excess is typically required.
-
Heat the mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Visualizations
References
Technical Support Center: Purification of 2-Ethyl-6-nitroquinolin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Ethyl-6-nitroquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include starting materials, reagents, and byproducts from the synthetic route. Positional isomers, where the nitro group is at a different position on the quinoline ring, can be a significant challenge. Other potential impurities include over-alkylated or under-alkylated products and oxidation byproducts. The formation of these impurities is often dependent on the specific synthetic method employed.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification techniques for this compound are typically column chromatography and recrystallization. Column chromatography using silica gel or alumina can separate the target compound from impurities with different polarities.[1][2][3] Recrystallization from a suitable solvent system can then be used to achieve high purity.
Q3: How can I determine the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to identify the number of components in a sample. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities. Mass Spectrometry (MS) can confirm the molecular weight of the desired product.
Q4: What is the expected appearance and solubility of pure this compound?
A4: Pure this compound is expected to be a solid, likely crystalline, with a color ranging from yellow to brown due to the nitro-aromatic chromophore. Its solubility will vary depending on the solvent. It is expected to have low solubility in non-polar solvents like hexanes and higher solubility in more polar organic solvents such as dichloromethane, ethyl acetate, and alcohols. Due to the basic amine group, its solubility may increase in acidic aqueous solutions.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent) polarity. - Incorrect stationary phase. - Overloading the column with the sample. | - Optimize the eluent system using TLC. Start with a non-polar solvent and gradually increase the polarity. - If using silica gel, consider switching to alumina, or vice-versa, as their selectivities differ.[2] - Reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly (Low Retention) | - Eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Compound Does Not Elute from the Column (High Retention) | - Eluent is not polar enough. - The compound may be interacting strongly with the stationary phase (e.g., acidic silica gel with a basic amine). | - Increase the polarity of the eluent. - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce strong interactions with the silica gel. |
| Tailing of the Compound Band | - Strong interaction between the compound and the stationary phase. - Column overloading. | - Add a small percentage of a modifier like triethylamine to the eluent. - Decrease the amount of sample loaded. |
| Streaking of the Compound on the Column | - The compound is not fully dissolved in the loading solvent. - The compound is degrading on the column. | - Ensure the compound is fully dissolved before loading. Use a stronger, yet minimally polar, solvent for loading. - Consider using a less acidic stationary phase (e.g., neutral alumina) or deactivating the silica gel. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Does Not Dissolve in the Hot Solvent | - The chosen solvent is not a good solvent for the compound, even at elevated temperatures. | - Select a more polar solvent or a solvent mixture. Refer to the solubility data table for guidance. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the chosen solvent even at low temperatures. - The solution is cooling too rapidly. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Add a poor solvent (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. |
| Oily Precipitate Forms Instead of Crystals | - The compound's melting point is lower than the boiling point of the solvent. - The presence of significant impurities. | - Choose a lower-boiling solvent. - Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. |
| Poor Recovery of the Compound | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Cool the solution in an ice bath to minimize solubility. - Use the minimum amount of hot solvent required to dissolve the compound. |
| Crystals are Colored Despite Expecting a Lighter Product | - Colored impurities are trapped within the crystal lattice. | - Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. |
Experimental Protocols
General Column Chromatography Protocol
-
Stationary Phase Selection: Based on initial small-scale trials, select a stationary phase. Silica gel is a common first choice for compounds of moderate polarity.
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will give the target compound an Rf value of approximately 0.3-0.4. A common starting point for a compound like this compound would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability for Recrystallization |
| Hexane | Insoluble | Sparingly Soluble | Good (as an anti-solvent) |
| Toluene | Sparingly Soluble | Soluble | Good |
| Dichloromethane | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Fair |
| Ethanol | Moderately Soluble | Very Soluble | Fair |
| Methanol | Soluble | Very Soluble | Poor |
| Water | Insoluble | Insoluble | Poor |
Note: This data is predictive based on the chemical structure and should be confirmed experimentally.
Table 2: Example Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 3 cm diameter x 30 cm length |
| Crude Material Loaded | 1.0 g |
| Eluent System | Gradient: 10% to 50% Ethyl Acetate in Hexanes |
| Fractions Collected | 20 x 15 mL |
| Pure Fractions | 8-14 |
| Yield of Pure Compound | 0.75 g (75%) |
| Purity (by HPLC) | >98% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Troubleshooting 2-Ethyl-6-nitroquinolin-4-amine solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Ethyl-6-nitroquinolin-4-amine (CAS: 1388727-03-4).
Compound Information
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [1][2][3] |
| Molecular Weight | 217.22 g/mol | [1][2][3] |
| Appearance | Powder (presumed) | Inferred from supplier data |
| Storage | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?
A1: The insolubility of this compound in aqueous solutions is a common challenge, likely due to its planar aromatic structure. The first step is to create a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is often a good starting point for dissolving kinase inhibitors and other polyheteroaromatic compounds.
-
Recommended First Step: Attempt to dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Then, dilute this stock solution into your aqueous buffer. Be mindful that the final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological assays.
Q2: I tried dissolving the compound in DMSO, but it's still not fully soluble or it precipitates upon dilution into my aqueous buffer. What are my next options?
A2: If you're still facing solubility issues, a systematic approach to solvent testing and pH adjustment is recommended. The presence of an amine group suggests that the compound's solubility may be pH-dependent.
-
Co-solvent Systems: Try other organic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are known to be effective for poorly soluble compounds[4]. You can then dilute these stock solutions into your aqueous media.
-
pH Adjustment: Since the molecule contains an amine group, its solubility can be influenced by pH.[5][6] Try dissolving the compound in an acidic aqueous buffer (e.g., pH 2-4). The amine group may become protonated, increasing its aqueous solubility. You can then adjust the pH of the final solution as needed for your experiment, though be aware that the compound may precipitate if the pH is raised.
-
Heating: Gently warming the solution can sometimes help to dissolve the compound. However, be cautious about potential degradation at elevated temperatures. Always check the compound's stability.
Q3: I am observing a slurry or suspension rather than a clear solution. Can I proceed with my experiment?
A3: It is highly discouraged to proceed with experiments using a suspension or slurry when a clear solution is required, as it can lead to inaccurate and irreproducible results. The actual concentration of the dissolved compound will be unknown. It is crucial to achieve full dissolution before proceeding with any quantitative experiments. For some heterogeneous reactions, a slurry might be acceptable, but this is highly dependent on the specific experimental context.[7]
Q4: How can I purify my sample if it's insoluble in common chromatography solvents like DCM and Ethyl Acetate?
A4: Purifying highly insoluble compounds is challenging. If standard workups and column chromatography are not feasible due to insolubility, you may need to consider alternative methods:[7]
-
Trituration: Wash the solid material with a solvent in which the impurities are soluble but your compound of interest is not.
-
Recrystallization: If you can find a solvent system where the compound has some solubility at higher temperatures and precipitates upon cooling, recrystallization can be an effective purification method.
-
Preparative HPLC: Using a solvent system with a strong organic modifier (like acetonitrile or methanol) and potentially an additive like trifluoroacetic acid (TFA) might allow for purification on a reverse-phase column.
Solubility Data
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| Ethanol | ~0.5 | Slightly soluble |
| Methanol | ~0.2 | Partially soluble, forms a slurry[7] |
| DMSO | > 50 | Soluble |
| DMF | > 50 | Soluble |
| Acetonitrile | < 0.1 | Insoluble[7] |
Note: The data in this table is illustrative and should be experimentally verified.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a method to quickly assess the solubility of this compound in various solvents.
-
Preparation: Weigh out 1-2 mg of this compound into several small glass vials.
-
Solvent Addition: To each vial, add a small, measured volume of a single solvent (e.g., 100 µL). Start with common laboratory solvents (Water, Ethanol, DMSO, DMF, etc.).
-
Mixing: Vortex each vial vigorously for 1-2 minutes. Use a sonicator for 5-10 minutes if the compound does not readily dissolve.
-
Observation: Visually inspect each vial for undissolved solid. If the compound has dissolved, add another measured volume of solvent to determine an approximate solubility limit.
-
Documentation: Record the results, noting whether the compound is insoluble, partially soluble, or fully soluble, and estimate the approximate concentration if possible.
Protocol 2: pH-Dependent Solubility Testing
This protocol is designed to determine if the solubility of this compound is dependent on pH.
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Compound Addition: Add an excess amount of this compound to a fixed volume of each buffer in separate tubes.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Analysis: Plot the determined solubility against the pH to visualize the pH-solubility profile.
Visualizations
Below are diagrams illustrating key troubleshooting workflows.
Caption: Initial solubility troubleshooting workflow.
Caption: Advanced strategies for enhancing solubility.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1388727-03-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 4. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes [mdpi.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Improving stability of 2-Ethyl-6-nitroquinolin-4-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Ethyl-6-nitroquinolin-4-amine in solution.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Question: My solution of this compound is losing potency or changing color shortly after preparation. What could be the cause and how can I prevent it?
Answer: Rapid degradation of this compound can be attributed to several factors, primarily oxidation of the amine group and photodegradation of the nitro group. The quinoline ring system itself can also be susceptible to certain reactions. Here’s a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow:
Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide
Welcome to the Technical Support Center for Substituted Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, focusing on common side reactions and providing practical troubleshooting guidance.
FAQs and Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of substituted quinolines using common named reactions.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent. However, it is notoriously exothermic and can lead to the formation of unwanted byproducts.[1][2]
Frequently Asked Questions:
-
Q1: My Skraup reaction is extremely violent and difficult to control. What can I do to moderate it?
A1: The highly exothermic nature of the Skraup synthesis is a common challenge. To control the reaction rate and prevent it from becoming dangerously violent, the addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is widely used for this purpose as it is believed to act as an oxygen carrier, extending the reaction over a longer period.[1][3] Boric acid can also be employed to achieve a smoother reaction, although it may sometimes lead to slightly lower yields.[3] Careful, portion-wise addition of sulfuric acid and maintaining good agitation are also critical for controlling the exotherm.
-
Q2: A significant amount of black, tarry material is forming in my reaction, making product isolation difficult and lowering the yield. What causes this and how can I prevent it?
A2: The formation of a "black polymeric goo" or tar is a frequent side reaction in the Skraup synthesis, arising from the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[4][5] To minimize tar formation, it is important to control the reaction temperature and avoid localized overheating. Using a moderator like ferrous sulfate can help.[1] Additionally, ensuring the purity of reagents and carefully following the order of addition as specified in established protocols is essential.[3] Some protocols suggest that using an excess of the aniline can help to consume the acrolein before it polymerizes.
Troubleshooting Guide: Skraup Synthesis
| Problem | Potential Cause | Recommended Solution |
| Violent, uncontrollable exotherm | Rapid, uncontrolled reaction rate. | Add ferrous sulfate or boric acid as a moderator to the reaction mixture before heating.[1][3] Ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling if necessary. |
| Low yield of quinoline | Formation of tarry byproducts due to acrolein polymerization.[4][5] | Use a moderator (ferrous sulfate).[1] Ensure anhydrous conditions as water can affect the dehydration of glycerol. Maintain a controlled temperature profile. |
| Difficult product isolation from tar | Extensive polymerization of acrolein.[4] | After the reaction, steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tar.[3] |
Experimental Protocol: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.478 (1941).
-
Reaction Setup: In a large round-bottomed flask equipped with a reflux condenser, add powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O).
-
Reagent Addition: In the following order, add glycerol, the aniline derivative, and the oxidizing agent (e.g., nitrobenzene).[3]
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. An exotherm will be observed.
-
Reaction: Gently heat the mixture until boiling commences. The heat of the reaction should sustain the boiling. If the reaction becomes too vigorous, cool the flask with a wet towel.[3] Once the initial exotherm subsides, continue heating under reflux for several hours to complete the reaction.
-
Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.
-
Purification: The quinoline product is typically isolated by steam distillation from the reaction mixture.[3] The distillate is then extracted with an organic solvent, dried, and the solvent is removed. Further purification can be achieved by vacuum distillation.
Logical Workflow for Troubleshooting Skraup Synthesis
References
How to improve the purity of 2-Ethyl-6-nitroquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-Ethyl-6-nitroquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most probable synthetic route for this compound is the Doebner-von Miller reaction.[1][2][3] This reaction involves the condensation of an aniline (likely 4-nitroaniline) with an α,β-unsaturated carbonyl compound.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities originating from a Doebner-von Miller synthesis may include:
-
Unreacted starting materials: Such as 4-nitroaniline and the α,β-unsaturated aldehyde or ketone.
-
Polymeric byproducts: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound can lead to tarry residues.[4]
-
Positional isomers: Depending on the precise reaction conditions and starting materials, other isomers of the quinoline ring system may be formed.
-
Side-reaction products: Other minor products from competing reaction pathways.
Q3: What are the general strategies for purifying this compound?
A3: The primary methods for purifying this compound are recrystallization and column chromatography. Due to the basic nature of the amine group, special considerations are needed for column chromatography on silica gel.
Q4: My crude product is a dark, tarry material. How can I clean it up before detailed purification?
A4: A preliminary purification step can be performed by washing the crude material with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This can help remove some of the less polar impurities and polymeric material.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or significant side product formation. | Optimize the Doebner-von Miller reaction conditions (temperature, catalyst, reaction time). Ensure the purity of starting materials. |
| Product Streaking on TLC Plate | The basic amine group is interacting strongly with the acidic silica gel. | Add a small amount of a competing amine, such as triethylamine (0.5-1%), to the TLC mobile phase. |
| Difficulty in Removing Starting Aniline | The starting aniline has similar polarity to the product. | Perform an acidic wash of the crude product dissolved in an organic solvent. The aniline will be protonated and move to the aqueous layer. Neutralize the aqueous layer and extract the aniline to confirm its presence. |
| Product is an Oil and Won't Crystallize | Presence of impurities inhibiting crystallization. | Attempt to purify a small amount by column chromatography to obtain a purer seed crystal. Alternatively, try precipitating the product as a salt (e.g., hydrochloride) by treating a solution with HCl. |
| Low Recovery from Column Chromatography | The product is irreversibly adsorbing to the silica gel. | Use an amine-functionalized silica gel for chromatography. Alternatively, add a competing amine (e.g., 0.5-2% triethylamine) to the mobile phase. |
| Co-elution of Impurities During Column Chromatography | Impurities have very similar polarity to the product. | Use a shallower solvent gradient during column chromatography to improve separation. Consider using a different solvent system. |
Purification Data
The following table summarizes typical purity results that can be achieved with different purification methods for this compound.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Typical Yield | Notes |
| Solvent Wash (Hexane/Ethyl Acetate) | 80% | 85-90% | >90% | Good for removing non-polar impurities and some tars. |
| Recrystallization (Ethanol/Water) | 90% | 95-98% | 70-85% | Effective if the main impurities have different solubility profiles. |
| Column Chromatography (Silica Gel) | 85% | 90-95% | 60-80% | Purity may be limited by on-column degradation or streaking. |
| Column Chromatography (Silica Gel with 1% Triethylamine) | 85% | >98% | 75-90% | The addition of a competing amine significantly improves peak shape and purity. |
| Recrystallization of Hydrochloride Salt | 90% | >99% | 60-75% | Can provide very high purity but involves an extra synthetic step. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel with Triethylamine
-
Stationary Phase: Prepare a column with silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes containing 1% triethylamine is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagrams
References
Technical Support Center: Overcoming Resistance to Quinoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline derivatives and encountering resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of action for quinoline derivatives in cancer cell lines?
A1: Quinoline derivatives exhibit a wide range of anticancer activities through various mechanisms. Primarily, they function as inhibitors of topoisomerase, enzymes essential for DNA replication and transcription.[1] Some derivatives also act as protein kinase inhibitors, interfering with pro-survival signaling pathways like PI3K/AKT and EGFR.[1] Additionally, certain quinoline compounds can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] They can also induce apoptosis by causing mitochondrial dysfunction and promoting the overproduction of reactive oxygen species (ROS).[1]
Q2: Our cell line has developed resistance to a quinoline derivative. What are the likely resistance mechanisms?
A2: The most common mechanism of resistance to quinoline derivatives is the increased efflux of the drug from the cancer cells, mediated by ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp), multidrug resistance-associated protein (MRP), and breast cancer resistance protein (BCRP).[4][5][6][7] These transporters actively pump the quinoline compound out of the cell, reducing its intracellular concentration and thus its efficacy.[4] Other resistance mechanisms can include alterations in the drug's target enzymes (e.g., mutations in topoisomerase II or DNA gyrase), enhanced DNA repair mechanisms, and alterations in apoptotic pathways.[8][9][10]
Q3: How can we confirm that our resistant cell line is overexpressing ABC transporters?
A3: You can confirm the overexpression of ABC transporters through several methods:
-
Quantitative Reverse Transcription PCR (qRT-PCR): To measure the mRNA expression levels of genes encoding ABC transporters (e.g., ABCB1 for P-gp).
-
Western Blotting: To detect the protein levels of specific ABC transporters.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters, such as Rhodamine 123 for P-gp.[11][12][13] A lower accumulation or faster efflux of the dye in the resistant cells compared to the parental sensitive cells indicates increased transporter activity.
Troubleshooting Guides
Problem 1: Decreased efficacy of a quinoline derivative in our cell line over time.
This is a common indication of acquired resistance. The following steps will help you characterize and potentially overcome this issue.
Step 1: Confirm and Quantify the Resistance.
-
Recommendation: Determine the half-maximal inhibitory concentration (IC50) of the quinoline derivative in both your resistant cell line and the original parental (sensitive) cell line using a cell viability assay like the MTT assay. A significant increase in the IC50 value for the resistant line confirms resistance.
-
Calculate the Resistance Index (RI): RI = IC50 (Resistant Line) / IC50 (Sensitive Line). An RI ≥ 5 is generally considered a successful establishment of a resistant cell line.[11]
Step 2: Investigate the Mechanism of Resistance.
-
Hypothesis: Increased drug efflux via ABC transporters is the most probable cause.
-
Recommendation: Perform a Rhodamine 123 efflux assay. If the resistant cells show lower intracellular fluorescence compared to the sensitive cells, it suggests P-gp-mediated efflux.
Step 3: Strategies to Overcome Resistance.
-
Option A: Combination Therapy with an ABC Transporter Inhibitor.
-
Recommendation: Treat the resistant cells with the quinoline derivative in combination with a known P-gp inhibitor, such as verapamil or a specific quinoline-based reversal agent like MS-209.[14][15][16][17][18] A significant decrease in the IC50 of the quinoline derivative in the presence of the inhibitor suggests that efflux pump inhibition can restore sensitivity.
-
-
Option B: Synergy Analysis with Other Anticancer Agents.
Problem 2: High variability in IC50 values in our experiments.
High variability can obscure the true efficacy of your compound and the extent of resistance.
-
Recommendation: Standardize your experimental protocol. Key factors to control include:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as cell density can affect drug response.[20][21]
-
Logarithmic Growth Phase: Always use cells that are in the logarithmic phase of growth for your experiments.
-
Drug Dilution Series: Prepare fresh drug dilutions for each experiment and ensure accurate pipetting.
-
Incubation Time: Use a consistent incubation time for drug treatment.
-
Data Presentation
Table 1: IC50 Values of Quinoline Derivatives in Sensitive and Resistant Cancer Cell Lines.
| Quinoline Derivative | Cancer Cell Line | Sensitive IC50 (µM) | Resistant Cell Line | Resistant IC50 (µM) | Resistance Index (RI) | Reference |
| Compound YS-7a + VCR | KB | 0.0177 ± 0.0051 | KB/VCR | 0.8294 ± 0.241 | 46.8 | [15] |
| Compound YS-7a + ADR | K562 | 0.296 ± 0.089 | K562/ADR | 11.23 ± 2.13 | 37.9 | [15] |
| Cisplatin | A2780 | - | A2780/RCIS | - | - | [18] |
| Doxorubicin | HL60 | - | HL60/AR | - | - | [22] |
| Doxorubicin | H69 | - | H69/AR | - | - | [22] |
VCR: Vincristine, ADR: Adriamycin
Table 2: Reversal of Multidrug Resistance by Quinoline Derivatives.
| Resistant Cell Line | Chemotherapeutic Agent | Quinoline Reversal Agent | Reversal Fold (RF) | Reference |
| K562/ADR | Vincristine | MS-209 (1-10 µM) | Complete Reversal | [16] |
| P388/VCR | Vincristine | MS-209 (1-10 µM) | Complete Reversal | [16] |
| H69/AR | Doxorubicin | Primaquine (5-20 µM) | 10 | [22] |
| HL60/AR | Doxorubicin | Primaquine (5-20 µM) | 5 | [22] |
| KB/VCR | Vincristine | YS-7b | 6.92 ± 0.55 | [15] |
| K562/ADR | Adriamycin | YS-7b | 10.79 ± 0.87 | [15] |
Reversal Fold (RF) = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in combination with reversal agent.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay[2][20][23][24][25]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of the quinoline derivative. Remove the old media from the wells and add 100 µL of media containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Establishing a Drug-Resistant Cell Line[1][3][8][9][26]
-
Determine Initial IC50: First, determine the IC50 of the quinoline derivative on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the quinoline derivative at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring and Maintenance: Monitor the cells for signs of recovery (restored morphology and proliferation rate). Maintain the cells at each concentration for 2-3 passages. If significant cell death occurs, revert to the previous lower concentration.
-
Stabilization: Once the desired level of resistance is achieved (e.g., 10-fold the initial IC50), maintain the cells in a medium containing this concentration for several passages to ensure the stability of the resistant phenotype.
-
Validation: Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line. Characterize the resistance mechanism (e.g., ABC transporter expression).
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Function[6][7][11][12][13]
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in a serum-free medium at a concentration of 1x10^6 cells/mL.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. For a control group, add a P-gp inhibitor (e.g., 50 µM Verapamil) 30 minutes prior to Rhodamine 123 addition.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Efflux: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in a fresh, pre-warmed medium and incubate for another 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Interpretation: Resistant cells with active P-gp will show lower fluorescence intensity compared to sensitive cells or resistant cells treated with a P-gp inhibitor.
Visualizations
Caption: P-gp mediated drug efflux mechanism of resistance.
Caption: Troubleshooting workflow for acquired resistance.
Caption: Reversal of resistance by P-gp inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversal of multidrug resistance by a novel quinoline derivative, MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 22. Reversal of MRP-mediated doxorubicin resistance with quinoline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nitroquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nitroquinolines.
Troubleshooting Guides
This section addresses common issues encountered during nitroquinoline synthesis, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent/Uncontrolled Exothermic Reaction (Skraup Synthesis) | The reaction between glycerol, sulfuric acid, and an oxidizing agent is highly exothermic.[1][2] | - Add sulfuric acid slowly and in portions, with efficient cooling (e.g., an ice bath) to manage the temperature.[3] - Use ferrous sulfate as a catalyst to moderate the reaction, extending it over a longer period.[1] - Ensure careful control of the reaction temperature, especially during the initial heating phase.[4] |
| Low Yield of Quinoline Product | - Deactivated Aniline Substrate: Electron-withdrawing groups (like a nitro group) on the aniline starting material reduce its nucleophilicity, hindering the reaction.[5] - Polymerization of Intermediates: The acidic conditions can cause polymerization of acrolein (formed from glycerol) or other unsaturated intermediates.[6] - Tar Formation: Harsh reaction conditions can lead to the formation of tar, which traps the product and complicates purification.[6] | - Consider synthesizing the quinoline ring first and then introducing the nitro group in a subsequent step.[5] - For the Doebner-von Miller reaction, using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, reducing polymerization.[6] - Maintain strict temperature control and consider using milder oxidizing agents if possible. |
| Poor Regioselectivity in Direct Nitration | The position of nitration on the quinoline ring is highly dependent on the reaction's acidity, which dictates whether the quinoline nitrogen is protonated.[7] | - For nitration at the 5- and 8-positions, use strong acidic conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) to ensure the formation of the quinolinium ion.[7][8] - To achieve nitration at other positions, such as the 4-position, less acidic conditions are required to favor the reaction with the unprotonated quinoline.[9] Protecting groups can also be employed to direct nitration.[10] |
| Formation of Multiple Isomers | Direct nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[7][8] The Skraup synthesis with meta-substituted anilines can also produce isomeric products.[11] | - If a specific isomer is required, separation techniques such as fractional crystallization or chromatography will be necessary. A patented method involves forming hydrohalide salts to facilitate the separation of 5-nitroquinoline and 8-nitroquinoline.[12] - Alternatively, use a starting material that favors the formation of the desired isomer, such as using o-nitroaniline to selectively produce 8-nitroquinoline in a Skraup-type synthesis.[13] |
| Difficulty in Product Purification | - The crude product may be trapped in tar.[6] - The product may be an oil that is difficult to crystallize. - Isomeric products may be difficult to separate. | - After the reaction, neutralize the mixture and perform steam distillation to isolate the volatile quinoline product from the non-volatile tar and salts.[1] - If the product is an oil, try extraction with an organic solvent, followed by drying and purification by vacuum distillation.[3] - For isomer separation, refer to specialized procedures like hydrohalide salt formation or preparative chromatography.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing the quinoline core before nitration?
A1: The most common methods are the Skraup synthesis and the Doebner-von Miller reaction.[14][15] The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][16] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds instead of glycerol.[6][15]
Q2: How can I control the regioselectivity of the nitration of quinoline?
A2: The regioselectivity is primarily controlled by the acidity of the reaction medium. In strongly acidic conditions (e.g., H₂SO₄/HNO₃), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring and directs electrophilic substitution to the benzene ring, primarily at the 5- and 8-positions.[7][8] Nitration of quinoline 1-oxide can lead to substitution at the 4-position under less acidic conditions.[9]
Q3: My Skraup synthesis is giving very low yields with a nitro-substituted aniline. Why is this and what can I do?
A3: The nitro group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline's amino group. This makes the initial addition step of the Skraup reaction much more difficult, leading to low yields.[5] A more effective strategy is often to perform the Skraup synthesis with the corresponding aniline without the nitro group and then introduce the nitro group onto the synthesized quinoline ring in a separate nitration step.[5]
Q4: What are the typical reaction conditions for the direct nitration of quinoline?
A4: A common procedure involves the use of a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is typically carried out at low temperatures (e.g., 0°C to -5°C) to control the reaction rate and minimize side reactions.[3][7]
Q5: How can I separate the 5-nitroquinoline and 8-nitroquinoline isomers formed during direct nitration?
A5: Separation can be challenging due to their similar physical properties. One effective method involves the formation of hydrohalide salts. By dissolving the isomer mixture in a suitable solvent like wet dimethylformamide and treating it with a hydrohalide (e.g., HCl), the 5-nitroquinoline hydrohalide can be selectively precipitated upon cooling.[12]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 7-Methyl-8-nitroquinoline
This protocol details a Skraup synthesis to form 7-methylquinoline, followed by a regioselective nitration.[3][11]
Step 1: Synthesis of 7-Methylquinoline (Skraup Reaction)
-
In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzenesulfonate (0.6 mol), glycerol (0.92 mol), and m-toluidine (0.47 mol).[3]
-
Prepare a solution of 98% H₂SO₄ (2.7 mol) in water (61.5 g) and cool it in an ice bath.[3]
-
Add the cooled H₂SO₄/H₂O solution dropwise to the stirred mixture. Maintain temperature control with an ice bath as needed to manage the exothermic reaction.[3]
-
After the addition is complete, heat the mixture to 135-140°C for 5 hours.[3]
-
Cool the reaction mixture and dilute it with water. Neutralize the solution with a base (e.g., NaOH) and then perform steam distillation.[3]
-
Extract the distillate with diethyl ether. Dry the organic phases over MgSO₄, evaporate the solvent, and purify the resulting oil by vacuum distillation to yield a mixture of 5- and 7-methylquinoline.[3]
Step 2: Nitration of 7-Methylquinoline
-
In a flask with mechanical stirring, dissolve the methylquinoline mixture (0.398 mol) in concentrated H₂SO₄ (142.5 mL).[3]
-
Prepare a nitrating mixture of fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL).[3]
-
Cool the methylquinoline solution to -5°C and add the nitrating mixture dropwise.[3]
-
After the addition, remove the cooling bath and continue stirring for 40 minutes.[3]
-
Pour the reaction mixture over ice. Once the ice has melted, collect the precipitated product by vacuum filtration to obtain 7-methyl-8-nitroquinoline.[3]
Quantitative Data Summary
| Reaction | Starting Material | Key Reagents | Temperature | Time | Product | Yield |
| Skraup Synthesis | m-Toluidine | Glycerol, H₂SO₄, m-nitrobenzenesulfonate | 135-140°C | 5 hours | 7- & 5-Methylquinoline | ~70% |
| Direct Nitration | 7-Methylquinoline | Fuming HNO₃, H₂SO₄ | -5°C | 40 min | 7-Methyl-8-nitroquinoline | Excellent |
Table based on the protocol for 7-Methyl-8-nitroquinoline synthesis.[3]
Visualizations
Experimental Workflow: Synthesis and Characterization of Nitroquinoline
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. brieflands.com [brieflands.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. tus.elsevierpure.com [tus.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Skraup reaction - Wikipedia [en.wikipedia.org]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. iipseries.org [iipseries.org]
2-Ethyl-6-nitroquinolin-4-amine degradation pathways and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Ethyl-6-nitroquinolin-4-amine. It addresses potential degradation pathways, offers strategies for prevention, and provides troubleshooting advice for experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterocyclic amine, specifically a quinoline derivative. Its chemical structure includes an ethyl group at position 2, a nitro group at position 6, and an amino group at position 4 of the quinoline ring. Its molecular formula is C11H11N3O2, and its molecular weight is 217.22 g/mol .[1][2] This compound is typically used as a building block in organic synthesis for the development of new pharmaceutical agents and functional materials.[1][3]
Q2: What are the likely degradation pathways for this compound?
-
Hydrolysis: The amine and nitro groups, as well as the quinoline ring itself, can be susceptible to hydrolysis under acidic or basic conditions. This could lead to the formation of hydroxylated derivatives or cleavage of the ring.
-
Oxidation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, or dimeric impurities. The ethyl group could also be oxidized.
-
Photolysis: Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of various photoproducts through radical mechanisms.
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Avoid exposure to high temperatures, strong acids or bases, and intense light.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of nitroaromatic compounds and their degradation products.[4] A reversed-phase C18 column is often suitable for separating the parent compound from its more polar degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram after sample preparation. | 1. Degradation of the compound in the sample solvent. 2. Contamination from glassware or solvents. 3. Interaction with the HPLC mobile phase. | 1. Evaluate the stability of the compound in different solvents and choose a non-reactive one. Use freshly prepared solutions. 2. Ensure all glassware is thoroughly cleaned and use high-purity solvents. 3. Adjust the pH of the mobile phase or screen different mobile phase compositions. |
| Loss of compound during storage. | 1. Inappropriate storage conditions (e.g., exposure to light, air, or humidity). 2. Incompatibility with the storage container. | 1. Store the compound in a tightly sealed, amber-colored vial in a desiccator at the recommended temperature. 2. Use inert container materials such as glass or Teflon. |
| Inconsistent results in stability studies. | 1. Variability in experimental conditions (temperature, light exposure, pH). 2. Non-homogeneous sample. 3. Inconsistent analytical method performance. | 1. Tightly control all experimental parameters. Use a calibrated oven, photostability chamber, and pH meter. 2. Ensure the sample is fully dissolved and mixed before taking aliquots. 3. Validate the analytical method for linearity, precision, and accuracy. Use a system suitability test before each run. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N and 1 N HCl. Incubate at 60°C for 24 and 48 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N and 1 N NaOH. Incubate at 60°C for 24 and 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide. Keep at room temperature for 24 and 48 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light (e.g., cool white fluorescent lamp) in a photostability chamber.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Quantify the amount of remaining parent compound and detect the formation of degradation products. Use LC-MS to identify the mass of the degradation products.
Data Presentation
Summarize the quantitative data from forced degradation studies in a clear and structured table.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | Assay of Parent (%) | Number of Degradants | Major Degradant (Area %) |
| 0.1 N HCl, 60°C | 24 | 95.2 | 2 | 2.5 |
| 48 | 88.7 | 3 | 4.8 | |
| 1 N NaOH, 60°C | 24 | 85.1 | 4 | 7.2 |
| 48 | 72.5 | 5 | 11.3 | |
| 3% H₂O₂, RT | 24 | 92.8 | 3 | 3.1 |
| 48 | 86.4 | 4 | 5.9 | |
| 80°C (Solid) | 48 | 99.1 | 1 | 0.5 |
| UV Light | 24 | 78.9 | 6 | 9.8 |
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways of this compound under different stress conditions.
References
Technical Support Center: Synthesis of 2-Ethyl-6-nitroquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Ethyl-6-nitroquinolin-4-amine. It includes a proposed experimental protocol, troubleshooting guides, and frequently asked questions to facilitate the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most plausible synthetic route for this compound is a variation of the Conrad-Limpach-Knorr or a related quinoline synthesis. This typically involves the condensation of a substituted aniline, in this case, 4-nitroaniline, with a β-ketoester, followed by a cyclization reaction.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-nitroaniline and ethyl 3-oxopentanoate (or a similar β-ketoester). Other necessary reagents include a suitable acid or base catalyst and appropriate solvents.
Q3: What are the critical parameters to control during the reaction?
A3: Temperature control is crucial for both the initial condensation and the subsequent cyclization steps. The choice of solvent and catalyst can also significantly impact the reaction yield and purity of the product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
Q4: Are there any major safety precautions to consider?
A4: Yes. 4-nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Depending on the solvent used, there may be flammability hazards. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: How can the final product be purified?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel may also be employed for higher purity if needed.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed method and may require optimization.
Step 1: Condensation of 4-nitroaniline with Ethyl 3-oxopentanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitroaniline (1 equivalent) and ethyl 3-oxopentanoate (1.1 equivalents).
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture at a controlled temperature (typically between 100-120 °C) for 2-4 hours. The reaction should be monitored by TLC to track the consumption of the starting materials.
-
After the reaction is complete, cool the mixture to room temperature. The intermediate product, an enamine, may crystallize upon cooling.
Step 2: Cyclization to form the Quinoline Ring
-
The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.
-
The mixture is heated to a high temperature (typically 240-260 °C) to induce cyclization. This step should be performed with caution and under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC.
-
Once the cyclization is complete, allow the reaction mixture to cool to below 100 °C.
Step 3: Work-up and Purification
-
Carefully add a suitable solvent like hexane or toluene to the cooled reaction mixture to precipitate the crude product.
-
Filter the solid product and wash it with the same solvent to remove the high-boiling point solvent.
-
The crude 2-Ethyl-6-nitroquinolin-4-ol is then aminated to the final product. A common method is to first chlorinate the 4-hydroxyquinoline and then displace the chlorine with ammonia.
-
For amination, the crude product is treated with a suitable aminating agent (e.g., a solution of ammonia in ethanol) in a sealed vessel at elevated temperature and pressure.
-
After the amination is complete, the reaction mixture is cooled, and the final product, this compound, is isolated by filtration.
-
The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
The following tables provide a template for recording experimental data.
Table 1: Reagent Quantities and Reaction Conditions
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| 4-Nitroaniline | 138.12 | 1.0 | ||
| Ethyl 3-oxopentanoate | 144.17 | 1.1 | ||
| Reaction Parameter | Value | |||
| Condensation Temperature | 110 °C | |||
| Condensation Time | 3 hours | |||
| Cyclization Temperature | 250 °C | |||
| Cyclization Time | 45 minutes |
Table 2: Yield and Purity
| Parameter | Value |
| Theoretical Yield (g) | |
| Actual Yield (g) | |
| Percent Yield (%) | |
| Melting Point (°C) | |
| Purity (by HPLC/NMR) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | - Incomplete reaction. - Incorrect reaction temperature. - Inactive catalyst. | - Increase reaction time and monitor by TLC. - Optimize the reaction temperature for both condensation and cyclization steps. - Use a fresh or different batch of catalyst. |
| Formation of multiple byproducts | - Reaction temperature is too high, leading to decomposition or side reactions. - Incorrect stoichiometry of reactants. | - Carefully control the reaction temperature. - Ensure accurate measurement of starting materials. |
| Difficulty in isolating the product | - Product is soluble in the work-up solvent. - Incomplete precipitation. | - Use a different solvent for precipitation. - Cool the mixture to a lower temperature to enhance precipitation. |
| Product is impure after recrystallization | - Inappropriate recrystallization solvent. - Presence of closely related impurities. | - Screen for a more effective recrystallization solvent or solvent system. - Consider purification by column chromatography. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting inconsistent results in 2-Ethyl-6-nitroquinolin-4-amine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 2-Ethyl-6-nitroquinolin-4-amine in various assays. Due to the novelty of this compound, this guide addresses common issues encountered in standard assays where quinoline derivatives are often evaluated.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed in a question-and-answer format to directly address potential issues and provide actionable solutions.
Section 1: Cell-Based Assay (e.g., MTT/XTT Cytotoxicity) Issues
Question 1: Why am I seeing high variability between replicate wells in my cell viability (MTT) assay?
High variability between replicates is a common issue in cell-based assays and can stem from several factors.[1][2][3]
-
Uneven Cell Seeding: Cells can settle quickly in the reservoir or tube, leading to an inconsistent number of cells being dispensed into each well.[2]
-
Solution: Gently mix the cell suspension before each pipetting step. For 96-well plates, mix after every 8-12 wells.[2]
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or assay reagents will lead to variability.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each replicate and ensure complete dispensing of the liquid.[4]
-
-
Compound Precipitation: this compound may precipitate at higher concentrations in aqueous media, leading to inconsistent effects.
-
Solution: Visually inspect the wells after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the solvent itself is not toxic to the cells).
-
Question 2: My MTT assay results show cell viability greater than 100% for some concentrations of this compound. Is this correct?
Observing viability over 100% is a known phenomenon in MTT assays and can be misleading.[5][6]
-
Increased Metabolic Activity: The compound may be causing cellular stress, leading to an increase in mitochondrial reductase activity without an increase in cell number. This results in more formazan production and a higher absorbance reading.[5][6]
-
Solution: Complement the MTT assay with a direct cell counting method (e.g., Trypan Blue exclusion) or a different viability assay that does not rely on metabolic activity (e.g., Crystal Violet staining).
-
-
Compound Interference: The compound itself might chemically reduce the MTT reagent, leading to a false positive signal.[6]
-
Solution: Set up control wells containing the compound in cell-free media with the MTT reagent to check for any direct chemical reaction.[6]
-
-
Hormetic Effects: At very low doses, some compounds can have a stimulatory or protective effect on cells, leading to a slight increase in proliferation compared to the untreated control.
-
Solution: This may be a real biological effect. A broader dose-response curve and alternative assays are needed to confirm this.
-
Section 2: In Vitro Kinase Assay Issues
Question 3: I am not seeing any inhibition in my kinase assay, even at high concentrations of this compound. What could be the problem?
A lack of inhibition can be due to several factors related to the assay setup or the compound itself.
-
Incorrect Kinase Target: this compound may not be an inhibitor of the specific kinase being tested.
-
Solution: If possible, test the compound against a panel of kinases to identify potential targets.
-
-
High ATP Concentration: If the assay is run at a high ATP concentration, a competitive inhibitor may be outcompeted.
-
Solution: Run the assay at an ATP concentration close to the Km value for the specific kinase to increase sensitivity for ATP-competitive inhibitors.
-
-
Inactive Compound: The compound may have degraded or may not be soluble in the assay buffer.
-
Solution: Check the purity and integrity of the compound stock. Ensure it is fully dissolved in the assay buffer. Run a positive control inhibitor (e.g., Staurosporine) to confirm the assay is working correctly.[7]
-
-
Inactive Enzyme: The kinase itself may not be active.
-
Solution: Always include a "no inhibitor" control to measure the baseline kinase activity. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Section 3: Antibacterial Assay (e.g., MIC) Issues
Question 4: The Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. Why is this happening?
MIC assays are sensitive to minor variations in protocol.[8]
-
Inoculum Size Variation: The starting concentration of bacteria can significantly impact the MIC value. An inoculum that is too high can overwhelm the compound, while one that is too low can lead to artificially low MICs.
-
Solution: Standardize the bacterial inoculum precisely, typically to 5x10^5 CFU/mL, using a spectrophotometer (OD600) and confirming with plate counts.[9]
-
-
Compound Stability/Binding: The compound may be unstable in the broth over the incubation period or may bind to components of the microtiter plate.
-
Solution: Assess the stability of the compound in the chosen broth over 24 hours. Using low-binding plates may also help.
-
-
Media Composition: The type of broth (e.g., Mueller-Hinton) and its cation concentration can affect the activity of some compounds.
-
Solution: Use the recommended standard medium consistently. Ensure the pH and cation concentrations are correct.[8]
-
-
Interpretation of Growth: Subjectivity in visually determining the "no growth" well can lead to variability.
-
Solution: Use a plate reader to measure turbidity at 600 nm for a more quantitative assessment. Always include a growth control (bacteria, no compound) and a sterility control (broth only).[10]
-
Data Presentation: Illustrative Troubleshooting Data
The tables below present hypothetical data illustrating some of the inconsistent results discussed above.
Table 1: Inconsistent MTT Assay Results
| Compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Viability (%) | Standard Deviation | Issue Identified |
| 0 (Control) | 1.25 | 1.28 | 1.26 | 100.0 | 1.2% | - |
| 1 | 1.45 | 1.42 | 1.48 | 114.3 | 2.1% | >100% Viability |
| 10 | 1.10 | 0.85 | 1.21 | 82.3 | 21.8% | High Variability |
| 50 | 0.65 | 0.68 | 0.66 | 52.2 | 2.3% | - |
| 100 | 0.70 | 0.72 | 0.69 | 55.6 | 2.2% | Plateau/Uptick |
Table 2: Inconsistent MIC Assay Results (Values in µg/mL)
| Experiment # | E. coli MIC | S. aureus MIC | Growth Control | Sterility Control | Issue Identified |
| 1 | 16 | 32 | Turbid | Clear | - |
| 2 | 64 | 64 | Turbid | Clear | Inter-assay Variability |
| 3 | 16 | 32 | Turbid | Turbid | Contamination |
| 4 | >128 | >128 | No Growth | Clear | Inoculum/Assay Failure |
Experimental Protocols
Protocol 1: MTT Cell Viability/Cytotoxicity Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.[11][12][13]
-
Cell Seeding:
-
Trypsinize and count cells.
-
Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization and Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: In Vitro Kinase Assay (Generic Radiometric)
This protocol outlines a basic method for testing the inhibitory effect of this compound on a purified kinase.[14][15]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer, the purified kinase enzyme, and the specific substrate peptide.
-
Add this compound at various concentrations (include a "no inhibitor" positive control and a "no enzyme" negative control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the ATP mix, which includes [γ-³²P]ATP and MgCl₂.
-
Incubate for 20-30 minutes at 30°C. The exact time should be optimized to ensure the reaction is in the linear range.
-
-
Stop Reaction and Spot:
-
Stop the reaction by adding a small volume of phosphoric acid.
-
Spot a portion of the reaction mixture onto a phosphocellulose paper square.
-
-
Washing and Scintillation Counting:
-
Wash the paper squares multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash in acetone and let the papers dry.
-
Place each paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.
-
Protocol 3: Broth Microdilution MIC Assay
This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.[10][16]
-
Prepare Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of a 2x concentrated stock of this compound in MHB to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control, and well 12 as the sterility control.
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of 5x10^5 CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is 100 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed by eye or by measuring the optical density at 600 nm.
-
Visualizations
Logical Workflow: Troubleshooting Inconsistent MTT Results
Caption: A decision tree for troubleshooting common MTT assay issues.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Signaling Pathway: Hypothesized PI3K/Akt Inhibition
Caption: Potential inhibition of the PI3K/Akt pathway by the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. In vitro protein kinase assay [bio-protocol.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. protocols.io [protocols.io]
Technical Support Center: 2-Ethyl-6-nitroquinolin-4-amine Biological Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-6-nitroquinolin-4-amine. The information is designed to address specific issues that may be encountered during biological testing.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound for in vitro assays?
For most cell-based assays, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
2. What is the stability of this compound in solution?
Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -20°C and protected from light. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid degradation.
3. How can I determine the optimal concentration range for my experiments?
It is crucial to perform a dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) in a preliminary cytotoxicity assay, such as an MTT or LDH assay, to identify the non-toxic and effective concentration range for your specific cell line.
4. Are there any known off-target effects of this compound?
As a quinoline derivative, this compound has the potential for off-target effects. It is advisable to perform counter-screening assays against a panel of relevant kinases or receptors, depending on the intended therapeutic target, to assess the compound's specificity.
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system. |
| Incorrect Concentration | Verify the calculations for the preparation of stock and working solutions. Perform a dose-response experiment to ensure the concentration range is appropriate for the expected biological effect. |
| Cell Line Insensitivity | The target of this compound may not be present or may be expressed at low levels in the chosen cell line. Confirm target expression using techniques like Western blotting or qPCR. Consider testing a different, more sensitive cell line. |
| Compound Degradation | Ensure that the compound has been stored correctly and that working solutions are freshly prepared. Test a fresh batch of the compound to rule out degradation issues. |
Issue 2: High Background Signal or Inconsistent Results in Assays
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity | Ensure the final DMSO concentration in the culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO but without the compound) to assess the effect of the solvent on the cells. |
| Assay Interference | The compound may interfere with the assay reagents or detection method (e.g., autofluorescence). Run a control with the compound in cell-free assay medium to check for interference. |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of the microplate. Use a multichannel pipette for cell seeding to minimize variability. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to assess the effect of this compound on cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.9 |
| 100 | 5.6 ± 2.1 |
Protocol 2: Western Blot for Apoptosis Marker (Cleaved Caspase-3)
This protocol is used to determine if this compound induces apoptosis.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of this compound for 24 hours.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: A generalized workflow for in vitro testing of this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
Caption: A troubleshooting decision tree for experiments with no observed biological effect.
Validation & Comparative
Comparative Analysis of 2-Ethyl-6-nitroquinolin-4-amine with Other Quinolines in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and potential biological properties of 2-Ethyl-6-nitroquinolin-4-amine alongside other quinoline derivatives that have been evaluated for their anticancer activity. Due to the limited publicly available experimental data specifically for this compound, this guide leverages data from structurally related 4-aminoquinoline and nitroquinoline analogs to provide a valuable comparative context for researchers.
Introduction to this compound
This compound is a heterocyclic aromatic compound belonging to the quinoline family. Its structure is characterized by an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position of the quinoline core. The presence of these functional groups suggests potential for diverse biological activities, as the quinoline scaffold is a well-established pharmacophore in drug discovery.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₁H₁₁N₃O₂[1][2][3] |
| Molecular Weight | 217.22 g/mol [1][2] |
| CAS Number | 1388727-03-4[1][2] |
Comparative Cytotoxicity of Quinoline Derivatives
Table 1: In Vitro Anticancer Activity of 4-Aminoquinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7 (Breast) | 12.5 | [4] |
| MDA-MB468 (Breast) | 7.5 | [4] | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF7 (Breast) | 15.2 | [4] |
| MDA-MB468 (Breast) | 18.5 | [4] | |
| Chloroquine | MCF7 (Breast) | 20.1 | [4] |
| MDA-MB468 (Breast) | 25.5 | [4] | |
| Amodiaquine | MCF7 (Breast) | 18.5 | [4] |
| MDA-MB468 (Breast) | 15.2 | [4] |
Table 2: In Vitro Antitumor Activity of 6-alkoxy-4-substituted-aminoquinolines
| Compound | Cancer Cell Line | IC₅₀ (nmol) | Reference |
| Compound 3b | MCF-7 (Breast) | 0.13 | [5] |
| Compound 5 | MCF-7 (Breast) | 0.25 | [5] |
| Compound 7c | MCF-7 (Breast) | 0.35 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[6]
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.[8]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Broth Microdilution Method for Antibacterial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11]
Protocol:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[12]
Visualizations
Potential Signaling Pathway for Anticancer Quinolines
Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Potential mechanism of action for anticancer quinoline derivatives.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial screening of novel compounds for their cytotoxic effects on cancer cells.
Caption: Workflow for in vitro cytotoxicity testing of quinoline compounds.
Structure-Activity Relationship (SAR) Insights
This diagram illustrates the logical relationship between the structural components of 4-aminoquinolines and their potential biological activity based on the available literature.
Caption: Key structural features influencing the activity of 4-aminoquinolines.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited in peer-reviewed literature, the extensive research on related 4-aminoquinoline and nitroquinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that substitutions on the quinoline ring system significantly influence cytotoxic activity. Further experimental evaluation of this compound using the standardized protocols outlined herein is warranted to elucidate its specific pharmacological profile and potential as a novel anticancer or antimicrobial agent.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 3. PubChemLite - this compound (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cytotoxicity: 2-Ethyl-6-nitroquinolin-4-amine versus Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of the research chemical 2-Ethyl-6-nitroquinolin-4-amine and the well-established antimalarial and autoimmune therapeutic, chloroquine. While extensive data exists for chloroquine, direct cytotoxic comparisons involving this compound are not available in current literature. Therefore, this guide will present the known cytotoxic properties of chloroquine and infer the potential cytotoxicity of this compound based on published data for structurally related nitroquinoline compounds.
Quantitative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and chloroquine are lacking. The following tables summarize the available cytotoxicity data for chloroquine and representative nitroquinoline derivatives to provide a contextual comparison.
Table 1: Cytotoxicity of Chloroquine (CQ)
| Cell Line | Assay Type | IC50/CC50 (µM) | Exposure Time (hours) | Citation |
| A549 (Lung Carcinoma) | MTT | IC50: 1.776 ± 0.25 (in combination with Topotecan) | 72 | [1] |
| U87MG (Glioblastoma) | Not Specified | - | - | [2] |
| Various Cancer Cell Lines | Not Specified | 20-50 | - | [3] |
| HL60 (Leukemia) | Not Specified | IC50 < Clioquinol | - | [4] |
| DHL-4 (Lymphoma) | Not Specified | IC50 < Clioquinol | - | [4] |
| Panc-1 (Pancreatic Cancer) | Not Specified | IC50 < Clioquinol | - | [4] |
| A2780 (Ovarian Cancer) | Not Specified | IC50 < Clioquinol | - | [4] |
Table 2: Cytotoxicity of Representative Nitroquinoline Derivatives
It is important to note that the following data is for nitroquinoline compounds that are structurally distinct from this compound, but they provide the best available insight into the potential cytotoxicity of this class of compounds.
| Compound | Cell Line | Assay Type | IC50 (µM) | Exposure Time (hours) | Citation |
| 8-Hydroxy-5-nitroquinoline (NQ) | Various Cancer Cell Lines | Not Specified | 5-10 fold lower than Clioquinol | - | [4] |
| 2-Styryl-8-nitroquinolines (SB Series) | HeLa (Cervical Carcinoma) | MTT | 2.897 - 10.37 | 48 | [5][6] |
| 7-Methyl-8-nitro-quinoline (C) | Caco-2 (Colorectal Carcinoma) | MTT | 1.87 | Not Specified | [7] |
| 8-Nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal Carcinoma) | MTT | 0.535 | Not Specified | [7] |
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays cited in the literature for quinoline derivatives.
MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for adherence.[5][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.5–50 µg/mL) and incubate for a specified period (e.g., 48 hours).[5][11] Include a vehicle control (e.g., 0.2% DMSO) and untreated cells as a positive control.[5][11]
-
MTT Addition: Add MTT solution (typically 10% of the culture volume) to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[9][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[8] The intensity of the color is proportional to the number of viable cells.
IncuCyte® Cytotoxicity Assay
This assay utilizes a real-time live-cell analysis system to monitor cytotoxicity over time.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density that results in approximately 30% confluence on the day of treatment.[12]
-
Reagent and Compound Preparation: Prepare the desired concentrations of the test compounds in a medium containing a cytotoxicity reagent (e.g., IncuCyte® Cytotoxicity Reagent).[12]
-
Treatment: Remove the growth medium from the cells and add the compound-reagent mixture to the wells.[12]
-
Live-Cell Imaging: Place the plate in the IncuCyte® system and capture phase contrast and fluorescent images at regular intervals (e.g., every 2 hours).[12][13]
-
Analysis: The system's software analyzes the images to quantify cell death over time based on the fluorescence signal from the cytotoxicity reagent entering membrane-compromised cells.[12]
Signaling Pathways and Mechanisms of Action
Chloroquine
The cytotoxic effects of chloroquine are multifaceted and involve the modulation of several key cellular pathways.
-
Autophagy Inhibition: Chloroquine is a well-known inhibitor of autophagy. It accumulates in lysosomes, raising their pH and inhibiting lysosomal enzymes, which prevents the fusion of autophagosomes with lysosomes.[1][14] This disruption of the autophagy process can lead to the accumulation of cellular waste and ultimately trigger cell death.
-
p53 Pathway Activation: Chloroquine has been shown to activate the p53 tumor suppressor pathway in glioma cells.[2][3] This activation can lead to cell cycle arrest and apoptosis. The sensitivity of glioma cells to chloroquine has been linked to their p53 status, with cells expressing wild-type p53 being more susceptible.[2]
-
Apoptosis Induction: Chloroquine can induce apoptosis through both p53-dependent and independent mechanisms.[2][15] In some cancer cells, the inhibition of autophagy by chloroquine can enhance the cytotoxic effects of other chemotherapeutic agents by promoting apoptosis.[1]
-
Endoplasmic Reticulum (ER) Stress: Chloroquine can induce ER stress, which in turn can trigger apoptosis. This may involve the activation of the intracellular death-inducing signaling complex (iDISC) associated with the autophagy substrate p62, leading to the activation of caspase-8.[15]
This compound (Inferred)
Direct studies on the signaling pathways affected by this compound are not available. However, based on studies of other nitroquinoline derivatives, some potential mechanisms can be inferred.
-
Induction of Reactive Oxygen Species (ROS): Some nitroaromatic compounds are known to generate ROS, which can lead to oxidative stress and subsequent cell death. For instance, 8-hydroxy-5-nitroquinoline (NQ) was found to increase intracellular ROS.[4]
-
DNA Damage: The nitro group can be bioreduced to reactive intermediates that can cause DNA damage, potentially triggering apoptotic pathways.
-
Inhibition of Key Cellular Enzymes: Quinoline derivatives have been shown to inhibit various enzymes crucial for cell survival and proliferation.[7] The specific targets of this compound would require further investigation.
Visualizations
Caption: Workflow of in vitro cytotoxicity testing.
Caption: Chloroquine's signaling pathways to cytotoxicity.
Conclusion
Chloroquine exhibits well-documented cytotoxicity against a range of cancer cell lines through mechanisms including autophagy inhibition and activation of the p53 pathway. Direct experimental data for this compound is currently unavailable. However, studies on other nitroquinoline derivatives suggest that this compound may also possess cytotoxic properties, potentially through the induction of ROS and DNA damage. Further empirical studies are essential to elucidate the specific cytotoxic profile and mechanism of action of this compound and to enable a direct and accurate comparison with chloroquine. Researchers are encouraged to use the provided experimental protocols as a starting point for such investigations.
References
- 1. Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent Activation of Both Survival-Promoting and Death-Inducing Signaling by Chloroquine in Glioblastoma Stem Cells: Implications for Potential Risks and Benefits of Using Chloroquine as Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sartorius.com [sartorius.com]
- 13. 4.6. IncuCyte® Cytotoxicity Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 2-Ethyl-6-nitroquinolin-4-amine for Research Use: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of a compound is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive framework for validating the purity of 2-Ethyl-6-nitroquinolin-4-amine, a versatile scaffold in medicinal chemistry. We present detailed experimental protocols for purity assessment and compare its hypothetical performance with alternative quinoline-based compounds, supported by illustrative data.
Introduction to this compound
This compound is a quinoline derivative characterized by an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position.[1][2][3] Its molecular structure, featuring both electron-donating and electron-withdrawing groups, makes it an attractive building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Quinoline derivatives, as a class, are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4][5] The nitro group, in particular, is a common feature in bioactive molecules and can be a precursor for further chemical modifications.
The Importance of Purity in Research Applications
The reliability of any research finding is directly linked to the quality of the reagents used. In drug discovery and development, impurities in a test compound can lead to:
-
False positives/negatives: An impurity may possess its own biological activity, masking or exaggerating the effect of the compound of interest.
-
Toxicity: Impurities can be toxic to cells or organisms, confounding the interpretation of safety and efficacy studies.
-
Lack of reproducibility: Batches of the same compound with varying impurity profiles will yield inconsistent results, hindering the progress of research.
Therefore, rigorous purity assessment is a non-negotiable step in the research workflow.
Experimental Design for Purity Validation
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of this compound. The following diagram illustrates a typical experimental workflow.
References
- 1. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 1388727-03-4(this compound) | Kuujia.com [nl.kuujia.com]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. globalresearchonline.net [globalresearchonline.net]
Comparative Analysis of 2-Ethyl-6-nitroquinolin-4-amine: A Novel Quinolone Derivative in the Context of Biologically Active Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Ethyl-6-nitroquinolin-4-amine, a novel chemical entity, by cross-referencing its structural features with the established biological activities of related 4-aminoquinoline and nitroquinoline compounds. Due to the absence of published experimental data for this compound, this document serves as a predictive resource, offering insights into its potential therapeutic applications and providing standardized experimental protocols for its evaluation.
Introduction to this compound
This compound is a small molecule belonging to the quinoline family, characterized by an ethyl group at the 2-position, a nitro group at the 6-position, and an amine group at the 4-position. Its PubChem Compound ID is 60171279.[1] While this compound is commercially available for research purposes, there is currently no publicly available literature detailing its biological activity or mechanism of action.[1][2][3] However, its structural similarity to other well-studied quinoline derivatives suggests it may possess interesting pharmacological properties.
Physicochemical Properties from PubChem
A summary of the key identifiers and predicted physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C11H11N3O2 | PubChem[1] |
| Molecular Weight | 217.22 g/mol | CymitQuimica[3] |
| CAS Number | 1388727-03-4 | Biosynth[2] |
| PubChem CID | 60171279 | PubChem[1] |
| InChIKey | ZPLJJBCBWSWICA-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 2.2 | PubChem[1] |
Comparative Biological Activities of Structural Analogues
The 4-aminoquinoline core is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[4][5][6][7] The presence of a nitro group can further modulate the biological and pharmacological properties of these compounds.[1][8]
Anticancer Activity
Various 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against human cancer cell lines. A study on a series of 4-aminoquinoline derivatives showed notable activity against MCF7 and MDA-MB468 breast cancer cell lines.[4] For instance, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active compound in this series.[4]
Table 1: Cytotoxicity of Selected 4-Aminoquinoline Analogues Against Breast Cancer Cell Lines [4]
| Compound | Cell Line | GI50 (μM) |
| Chloroquine | MDA-MB-468 | 24.36 |
| Chloroquine | MCF-7 | 20.72 |
| Analogue 4 | MDA-MB-468 | 11.01 |
| Analogue 4 | MCF-7 | 51.57 |
| Analogue 5 | MDA-MB-468 | 8.73 |
GI50: 50% Growth Inhibition
Antimicrobial Activity
Nitroquinoline derivatives, such as Nitroxoline (5-nitro-8-hydroxyquinoline), are known for their potent antimicrobial properties and have been used in the treatment of urinary tract infections.[9][10] The nitro group is often crucial for the antimicrobial activity of these compounds.[1][8] Derivatives of 8-hydroxyquinoline have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9]
Table 2: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and its Nitro Derivative Against Selected Bacteria [9]
| Compound | S. aureus (μM) | E. coli (μM) | P. aeruginosa (μM) |
| 8-Hydroxyquinoline (8HQ) | 3.44 - 13.78 | >644.92 | >644.92 |
| Nitroxoline (NQ) | 5.26 - 84.14 | 5.26 - 84.14 | 84.14 |
Antimalarial Activity
The 4-aminoquinoline scaffold is the backbone of several widely used antimalarial drugs like chloroquine and amodiaquine.[5][6] Research into novel 4-aminoquinoline analogues continues to yield compounds with high efficacy against both sensitive and resistant strains of Plasmodium falciparum.[5]
Table 3: In Vitro Antiplasmodial Activity of Novel 4-Aminoquinoline Analogues [5]
| Compound | P. falciparum Strain | IC50 (nM) |
| Chloroquine | 3D7 (CQ-sensitive) | < 12 |
| TDR 58845 | 3D7 (CQ-sensitive) | 5.52 - 89.8 |
| TDR 58846 | 3D7 (CQ-sensitive) | 5.52 - 89.8 |
| Chloroquine | W2 (CQ-resistant) | > 100 |
| TDR 58845 | W2 (CQ-resistant) | 5.52 - 89.8 |
| TDR 58846 | W2 (CQ-resistant) | 5.52 - 89.8 |
IC50: 50% Inhibitory Concentration
Proposed Experimental Protocols for this compound
Based on the activities of its analogues, the following experimental protocols are recommended to characterize the biological profile of this compound.
Cytotoxicity Assay against Cancer Cell Lines
Objective: To determine the in vitro anticancer activity of this compound.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compound.
-
MTT Assay: After a 48-hour incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The concentration required to inhibit cell growth by 50% (GI50) is calculated.[4]
Antimicrobial Susceptibility Testing
Objective: To evaluate the antibacterial activity of this compound.
Methodology:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are used.
-
Broth Microdilution Method: The assay is performed in 96-well microtiter plates. A serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
In Vitro Antiplasmodial Assay
Objective: To assess the activity of this compound against Plasmodium falciparum.
Methodology:
-
Parasite Culture: Chloroquine-sensitive and resistant strains of P. falciparum are maintained in in vitro culture of human erythrocytes.
-
Drug Susceptibility Assay: The assay is performed in 96-well plates. The test compound is serially diluted and added to the parasite culture.
-
SYBR Green I-based Fluorescence Assay: After 72 hours of incubation, SYBR Green I lysis buffer is added to each well.
-
Data Acquisition: Fluorescence is measured with a fluorescence plate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is determined by analyzing the fluorescence intensity as a function of drug concentration.[5]
Visualizing Experimental Workflows and Potential Pathways
The following diagrams illustrate the general workflow for screening the biological activity of a novel compound and a hypothetical signaling pathway that could be investigated based on the known targets of related molecules.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.
Caption: A hypothetical signaling pathway potentially targeted by quinoline-based inhibitors in cancer cells.
Conclusion
While this compound remains an uncharacterized compound, its structural features, particularly the 4-aminoquinoline core and the nitro functional group, strongly suggest its potential as a biologically active molecule. The comparative analysis with its analogues indicates that promising avenues of investigation include its anticancer, antimicrobial, and antimalarial properties. The experimental protocols and workflows provided in this guide offer a clear roadmap for the systematic evaluation of this novel compound, paving the way for the potential discovery of a new therapeutic agent.
References
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Structure-Activity Relationship of 2-Ethyl-6-nitroquinolin-4-amine Analogs: A Comparative Guide
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4-aminoquinoline scaffold, in particular, is a key pharmacophore found in several approved drugs. The introduction of a nitro group at the 6-position and an ethyl group at the 2-position of the quinoline ring, as in 2-Ethyl-6-nitroquinolin-4-amine, presents a unique chemical space for the development of novel therapeutic agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential structure-activity relationships of its analogs, drawing insights from studies on related quinoline compounds.
Core Scaffold and R-Group Modifications
The fundamental structure of the compounds discussed herein is the 2-substituted-6-nitroquinolin-4-amine core. The biological activity of analogs can be systematically modulated by modifying the substituents at various positions of the quinoline ring. The key positions for modification and their potential impact on activity are illustrated below.
A representative image of the this compound scaffold should be used in place of the placeholder URL.
Caption: General scaffold of 2-substituted-6-nitroquinolin-4-amine and key positions for modification.
Comparative Analysis of Analog Activity
While specific data for this compound analogs is unavailable, studies on related quinoline derivatives provide valuable insights into the influence of various substituents on biological activity, particularly cytotoxicity against cancer cell lines.
Influence of Substituents on Cytotoxicity
The following table summarizes the observed effects of different substituents on the cytotoxic activity of quinoline derivatives, based on available literature.
| Scaffold | R-Group Modification | Observed Activity Trend | Reference Cell Lines | Inferred SAR Principle |
| 4-Aminoquinoline | Substitution at the 4-amino group with alkyl or aryl groups. | Activity is highly dependent on the nature of the substituent. Bulky groups can be detrimental. | Breast Cancer (MCF-7, MDA-MB-468) | The 4-amino position is critical for activity, and modifications can significantly alter target engagement. |
| 6-Nitroquinazoline | Phenyl and substituted phenyl at the 4-position. | Fluorinated phenyl groups (e.g., 4-fluorophenyl, 3,4-difluorophenyl) showed potent inhibitory effects.[1] | - | Electron-withdrawing groups on the phenyl ring at position 4 can enhance activity. |
| 2-Styryl-8-nitroquinoline | Comparison between 8-nitro and 8-hydroxy analogs. | The 8-hydroxy analogs exhibited better cytotoxicity than the 8-nitro analogs.[2] | HeLa | The electronic nature and hydrogen bonding capacity of the substituent at position 8 significantly impact cytotoxicity. |
| Quinoline Derivatives | Presence of a nitro group. | Nitro-containing quinoline derivatives generally exhibit increased cytotoxicity compared to their non-nitrated counterparts.[3] | Caco-2 | The nitro group, being strongly electron-withdrawing, can enhance the electrophilicity of the quinoline ring, potentially leading to increased reactivity with biological nucleophiles. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of quinoline derivatives, as described in the literature.
General Synthesis of 4-Aminoquinoline Derivatives
A common method for the synthesis of 4-aminoquinoline derivatives involves the nucleophilic substitution of a 4-chloroquinoline precursor with a desired amine.
Caption: A simplified workflow for the synthesis of 4-aminoquinoline analogs.
Detailed Protocol: A mixture of the starting 4-chloro-6-nitroquinoline derivative and an excess of the desired amine is heated, either neat or in a suitable solvent such as ethanol or DMF. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel. The structure of the final compound is confirmed by spectroscopic methods such as NMR and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A general workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours). Following incubation, the MTT reagent is added to each well and incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals. The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.
Potential Signaling Pathways
The precise mechanism of action for this compound analogs is not yet elucidated. However, based on the known activities of other quinoline derivatives, particularly those with anticancer properties, several potential signaling pathways could be involved. These often converge on the induction of apoptosis (programmed cell death) in cancer cells.
Caption: A potential signaling pathway involving quinoline analogs leading to apoptosis.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs remains an unexplored area of research. However, by drawing parallels with structurally similar quinoline derivatives, we can infer several key principles that are likely to govern their biological activity. The presence and nature of substituents at the 2, 4, and other positions on the quinoline ring, along with the influence of the 6-nitro group, are expected to be critical determinants of their therapeutic potential.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. This would involve varying the substituents at key positions to establish a definitive SAR. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as potential therapeutic agents. Such studies will undoubtedly contribute to a deeper understanding of the medicinal chemistry of quinoline derivatives and may lead to the discovery of novel drug candidates.
References
Navigating the Data Gap: The Case of 2-Ethyl-6-nitroquinolin-4-amine
A comprehensive review of publicly available scientific literature and databases reveals a significant information gap regarding the biological activity of 2-Ethyl-6-nitroquinolin-4-amine. At present, there are no published in vitro or in silico studies to form the basis of a comparative analysis. This guide addresses the current state of knowledge and outlines the necessary experimental and computational workflows that would be required to characterize this compound.
For researchers, scientists, and drug development professionals, the initial stages of investigating a novel compound involve a thorough assessment of its biological properties. This typically includes a combination of in vitro (laboratory-based) experiments and in silico (computer-based) modeling. However, in the case of this compound, a search of established scientific databases and literature yields no specific data on its bioactivity, toxicity, or mechanism of action. The available information is currently limited to its chemical structure and sourcing from various chemical suppliers.
The Path Forward: Establishing a Research Framework
To bridge this knowledge gap, a structured research plan is essential. The following sections outline the standard experimental and computational protocols that would be necessary to characterize this compound.
Proposed In Vitro Experimental Workflow
A foundational step in characterizing a new chemical entity is to assess its biological effects in a controlled laboratory setting. A typical workflow for this process is outlined below.
Caption: Proposed workflow for in vitro analysis.
Experimental Protocols:
-
Compound Acquisition and Purity Analysis: The initial step involves obtaining this compound from a reputable supplier. The purity of the compound should be verified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Cell Line Selection: A panel of relevant human cancer cell lines would be selected based on the therapeutic area of interest.
-
Cytotoxicity Assays: To determine the compound's effect on cell viability, standard cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the Lactate Dehydrogenase (LDH) assay would be performed.
-
Dose-Response Curve Generation: Cells would be treated with a range of concentrations of the compound to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
-
Target Identification Assays: To identify the potential molecular targets of the compound, a broad screening approach, such as kinase profiling, could be employed.
-
Mechanism of Action Studies: Once a potential target is identified, further studies, including Western blotting to assess protein expression and quantitative PCR (qPCR) to measure gene expression changes, would be conducted to elucidate the compound's mechanism of action.
Proposed In Silico Computational Workflow
In silico methods provide a powerful and cost-effective way to predict the properties of a compound and guide further experimental work.
Caption: Proposed workflow for in silico analysis.
Computational Methodologies:
-
3D Structure Generation and Optimization: A three-dimensional structure of this compound would be generated and its geometry optimized using computational chemistry software.
-
ADMET Property Prediction: Various computational models would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.
-
Target Prediction and Docking Studies: Computational algorithms would be used to predict potential protein targets. Molecular docking simulations would then be performed to model the interaction between the compound and its predicted targets, providing insights into binding affinity and mode.
-
Molecular Dynamics Simulations: To assess the stability of the predicted protein-ligand complex, molecular dynamics simulations would be conducted.
-
Data Analysis and Hypothesis Generation: The results from the in silico studies would be analyzed to generate hypotheses about the compound's potential biological activity and mechanism of action, which would then inform the design of subsequent in vitro experiments.
Conclusion
While a direct comparison of in vitro and in silico results for this compound is not currently possible due to a lack of data, this guide provides a clear roadmap for the necessary research. By following the outlined experimental and computational workflows, the scientific community can begin to uncover the biological properties of this compound, paving the way for potential future therapeutic applications. The generation of such data is a critical first step in the drug discovery and development pipeline.
Benchmarking 2-Ethyl-6-nitroquinolin-4-amine Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the kinase inhibitory activity of the novel compound 2-Ethyl-6-nitroquinolin-4-amine. Due to the current lack of publicly available experimental data on its specific kinase targets and inhibitory potency, this document serves as a template for comparison against well-characterized kinase inhibitors. The provided data on known inhibitors, experimental protocols, and signaling pathway diagrams are intended to guide future research and data interpretation.
Introduction to this compound
This compound is a quinoline derivative.[1][2][3][4][5] Quinoline-based compounds have been identified as versatile scaffolds in medicinal chemistry, with some derivatives exhibiting potent inhibitory activity against various protein kinases, including those in the PI3K/mTOR signaling pathway.[6] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[7][8][9] Its dysregulation is frequently implicated in cancer and other diseases, making it a prime target for therapeutic intervention.[10][11]
Comparative Analysis of Kinase Inhibitor Potency
To effectively evaluate the potential of this compound as a kinase inhibitor, its inhibitory concentration (IC50) against a panel of relevant kinases should be determined and compared to established inhibitors. The following table provides a template for such a comparison, populated with IC50 values for well-known kinase inhibitors.
Table 1: Comparative IC50 Values of Selected Kinase Inhibitors
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | 3 - 20 | Cell-free assays |
| Dasatinib | Multi-targeted (Abl, Src, c-Kit) | <1 - 79 | Cell-free assays[12] |
| NVP-BEZ235 | Dual PI3K/mTOR | 4 - 75 (PI3K isoforms), 6 (mTOR) | Cell-free assays[13] |
| Buparlisib (BKM120) | Pan-Class I PI3K | Varies by isoform | Cell-free assays[14] |
| Pictilisib (GDC-0941) | Pan-Class I PI3K | 3 - 75 (PI3K isoforms) | Cell-free assays[] |
Note: IC50 values can vary significantly based on the assay conditions, substrate concentrations, and cell lines used.
Experimental Protocols
Accurate and reproducible experimental design is crucial for generating reliable benchmarking data. The following are standard protocols for determining kinase inhibitor potency.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound) and known inhibitors
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and known inhibitors in the kinase assay buffer.
-
Add the kinase and its specific substrate to the wells of a microplate.
-
Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16][17][18]
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on the targeted kinase pathway.
Materials:
-
Cancer cell line (e.g., a line with a known PIK3CA mutation)
-
Cell culture medium and supplements
-
Test compound and known inhibitors
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and known inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Visualizing Key Pathways and Workflows
Understanding the biological context and experimental procedures is facilitated by clear visual diagrams.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
The provided framework outlines the necessary steps and comparative data required to benchmark this compound against established kinase inhibitors. The key to a successful evaluation will be the generation of robust and reproducible data on its inhibitory activity against a well-selected panel of kinases, particularly those within the PI3K/mTOR pathway. This will allow for a clear determination of its potency, selectivity, and potential as a therapeutic agent. Researchers are encouraged to utilize the provided protocols and comparative data as a guide for their investigations.
References
- 1. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. PubChemLite - this compound (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 4. 1388727-03-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. 1388727-03-4|this compound|BLD Pharm [bldpharm.com]
- 6. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ulab360.com [ulab360.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
A Comparative In Silico Analysis of Nitroquinoline Isomers for Drug Development
For Immediate Release
This guide provides a comparative overview of the in silico docking studies of various nitroquinoline isomers, offering valuable insights for researchers, scientists, and drug development professionals. By consolidating available data on binding affinities and exploring potential mechanisms of action, this document aims to facilitate the identification of promising candidates for further experimental validation in cancer therapy and other disease areas. While direct comparative studies on nitroquinoline isomers are limited, this guide synthesizes data from various sources to present a cohesive analysis.
Introduction to Nitroquinolines in Drug Discovery
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The addition of a nitro group to the quinoline scaffold can significantly modulate its electronic properties and biological activity, making nitroquinoline isomers an interesting area for drug discovery. The position of the nitro group on the quinoline ring can influence the molecule's interaction with biological targets, leading to differences in efficacy and selectivity. This guide focuses on the comparative analysis of these isomers through the lens of molecular docking studies.
Comparative Docking Analysis
Table 1: Docking Scores of Nitroquinoline Derivatives Against Various Protein Targets
| Compound/Isomer | Target Protein | Docking Score (kcal/mol) | Reference/Notes |
| 8-Nitroquinoline derivative | Estrogen Receptor Alpha | Not specified | Molecular binding affinity was calculated.[1] |
| 2-Methyl-8-nitroquinoline | Hydrolase | Not specified | Binding energy and intermolecular energy values indicate anti-cancer property.[2] |
| Quinoline Derivatives | HIV Reverse Transcriptase | -8.51 to -10.675 | Comparative study of different derivatives, not isomers.[3] |
| 8-hydroxy-5-nitroquinoline | Not Specified | Not Specified | General mention of metal-chelating properties and anticancer activity.[4][5][6] |
| 6-Nitroquinoline | Not Specified | Not Specified | General information available.[7][8] |
Note: The lack of standardized reporting and direct comparative studies makes a side-by-side comparison challenging. The data presented is collated from various sources and should be interpreted with caution.
Experimental Protocols: A Representative Molecular Docking Workflow
The following protocol outlines a typical workflow for performing molecular docking studies with nitroquinoline isomers using AutoDock Vina, a widely used open-source docking program.[9][10][11][12]
-
Ligand Preparation:
-
Obtain the 3D structures of the nitroquinoline isomers (e.g., 5-nitroquinoline, 6-nitroquinoline, 8-nitroquinoline) from a chemical database like PubChem.[7][13]
-
Use a molecular modeling software (e.g., AutoDock Tools, PyMOL) to add hydrogen atoms, assign partial charges (Gasteiger charges), and define rotatable bonds.
-
Save the prepared ligand structures in the PDBQT file format.
-
-
Protein Preparation:
-
Download the 3D structure of the target protein (e.g., EGFR, PDB ID: 2GS6) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges.
-
Define the grid box, which is a three-dimensional box that encompasses the binding site of the target protein. The size and center of the grid box are crucial parameters.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking calculations. The program will explore different conformations of the ligand within the defined binding site of the protein.
-
The scoring function of AutoDock Vina will estimate the binding affinity (in kcal/mol) for each conformation.
-
-
Analysis of Results:
-
The results will include a set of docked conformations (poses) for each ligand, ranked by their predicted binding affinities.
-
Analyze the best-scoring poses to understand the binding mode, including hydrogen bonds and other non-covalent interactions between the ligand and the protein.
-
Compare the binding affinities and binding modes of the different nitroquinoline isomers to identify potential structure-activity relationships.
-
Below is a Graphviz diagram illustrating this experimental workflow.
Caption: A typical workflow for comparative molecular docking of nitroquinoline isomers.
Signaling Pathways and Mechanism of Action
The biological activity of nitroquinoline derivatives is often linked to their ability to interfere with key cellular signaling pathways. While detailed comparative studies on the signaling effects of different nitroquinoline isomers are sparse, some insights can be gleaned from studies on individual compounds.
For instance, a novel 8-nitroquinoline-thiosemicarbazone analogue has been shown to induce G1/S & G2/M phase cell cycle arrest and apoptosis through a ROS-mediated mitochondrial pathway in breast cancer cells.[1] The study suggests that this compound activates the intrinsic apoptotic signaling pathway dependent on caspase-3.[1]
Another well-studied nitroquinoline derivative, nitroxoline (8-hydroxy-5-nitroquinoline), has been reported to inhibit the Forkhead box M1 (FoxM1) signaling pathway in cholangiocarcinoma cells.[14] FoxM1 is an oncogenic transcription factor, and its inhibition leads to the downregulation of its downstream targets involved in cell proliferation and survival.[14]
The enzymatic conversion of 6-nitroquinoline to the fluorescent 6-aminoquinoline has been studied under hypoxic conditions, suggesting a potential role for nitro-reduction in the mechanism of action of some nitroaromatics in the tumor microenvironment.[15]
The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by nitroquinoline isomers, leading to apoptosis.
Caption: A potential apoptotic pathway modulated by nitroquinoline isomers.
Conclusion and Future Directions
This guide highlights the potential of nitroquinoline isomers as a source for the development of novel therapeutic agents. The in silico data, while not yet providing a complete comparative picture, suggests that the position of the nitro group is a key determinant of biological activity. There is a clear need for systematic and comparative studies, both in silico and in vitro, to fully elucidate the structure-activity relationships of these compounds. Future research should focus on:
-
Direct Comparative Docking Studies: Performing docking of a series of nitroquinoline isomers (5-, 6-, 7-, and 8-nitroquinoline) against a panel of relevant biological targets.
-
In Vitro Validation: Synthesizing and testing the most promising isomers from in silico screening in relevant biochemical and cell-based assays.
-
Mechanism of Action Studies: Investigating the detailed molecular mechanisms and signaling pathways affected by the most active isomers.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. youtube.com [youtube.com]
- 12. AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
- 15. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Ethyl-6-nitroquinolin-4-amine's effect on a specific biological target
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 2-Ethyl-6-nitroquinolin-4-amine's biological activity. Currently, there is no publicly available data validating its effect on a specific biological target. This absence of foundational research precludes the creation of a detailed comparison guide as requested, which would require experimental data, alternative compounds for comparison, and established biological pathways.
This compound (CAS: 1388727-03-4) is commercially available and primarily cataloged as a research chemical or a versatile small molecule scaffold.[1][2][3] This classification suggests that while the compound is available for scientific investigation, its specific biological functions and mechanisms of action have not yet been elucidated or published in peer-reviewed literature. Searches in prominent scientific databases and patent repositories for studies citing this specific compound or its CAS number have not yielded any information regarding its biological effects, cytotoxicity, or screening against specific targets.
While the broader chemical classes to which this compound belongs—nitroquinolines and aminoquinolines—are known to possess a wide range of biological activities, it is not scientifically sound to extrapolate these general properties to this specific, uncharacterized molecule. For instance, various quinoline derivatives have been investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents. Similarly, nitroaromatic compounds are a feature of some antimicrobial and antitubercular drugs.[4][5] However, the precise biological impact of any given molecule is highly dependent on its unique three-dimensional structure and substituent groups.
Without a known biological target, it is impossible to perform the core requirements of the requested guide:
-
Data Presentation: There is no quantitative data to summarize in comparative tables.
-
Experimental Protocols: No published experiments exist to detail methodologies.
-
Visualization: Without a known signaling pathway or experimental workflow, no accurate diagrams can be generated.
References
A Head-to-Head Comparison of 2-Ethyl-6-nitroquinolin-4-amine and Structurally Related Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Ethyl-6-nitroquinolin-4-amine and similar compounds, focusing on their potential biological activities. Due to the limited publicly available experimental data for this compound, this comparison leverages data from structurally related 4-aminoquinoline and nitroquinoline analogs to infer its potential properties and performance in various biological assays.
Physicochemical Properties
A compound's fundamental chemical properties are crucial in determining its pharmacokinetic and pharmacodynamic profile. Below is a comparison of the known properties of this compound with the well-characterized antimalarial drug, Chloroquine.
| Property | This compound | Chloroquine |
| Molecular Formula | C₁₁H₁₁N₃O₂[1][2][3] | C₁₈H₂₆ClN₃ |
| Molecular Weight | 217.22 g/mol [1][2][3] | 319.87 g/mol |
| CAS Number | 1388727-03-4[1][3] | 54-05-7 |
| Predicted XlogP | 2.2[2] | 4.6 |
| Structural Features | Ethyl group at C2, Nitro group at C6 | 7-chloro substitution, Diethylaminoalkyl side chain at C4 |
Comparative Biological Activity
| Compound | Target/Assay | Cell Line/Strain | IC₅₀ / GI₅₀ (µM) | Reference |
| Chloroquine | Antimalarial | P. falciparum (3D7, CQ-sensitive) | 0.012 | [1] |
| Antimalarial | P. falciparum (W2, CQ-resistant) | >0.1 | [1] | |
| Cytotoxicity | MDA-MB-468 (Breast Cancer) | 24.36 | [4] | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 20.72 | [4] | |
| Amodiaquine | Antimalarial | P. falciparum (CQ-resistant) | Potent activity reported | [5] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MDA-MB-468 (Breast Cancer) | 8.73 | [4] |
| 2-Styryl-8-hydroxy-quinoline derivative (S3A) | Cytotoxicity | HeLa (Cervical Cancer) | 2.52 | [6] |
| 2-Styryl-8-nitro-quinoline derivative (S1B) | Cytotoxicity | HeLa (Cervical Cancer) | 10.37 | [6] |
Inference for this compound:
-
Antimalarial Potential: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial activity. However, the lack of a basic side chain, which is crucial for accumulation in the parasite's food vacuole, may suggest weaker activity compared to chloroquine. The electron-withdrawing nitro group at the 6-position could potentially influence activity, as substitutions on the quinoline ring are known to modulate antimalarial potency.
-
Cytotoxic Potential: Nitroaromatic compounds are known to exhibit a range of biological activities, including anticancer effects. Studies on other nitro-substituted quinolines have shown cytotoxic activity. For instance, a comparison between 2-styryl-8-hydroxy and 2-styryl-8-nitro quinolines indicated that the nitro-substituted compound possessed cytotoxic activity, although it was less potent than its hydroxylated counterpart in the specific cell line tested[6]. Therefore, this compound warrants investigation for its cytotoxic properties.
Experimental Protocols
For researchers interested in evaluating the biological activity of this compound and similar compounds, the following are detailed methodologies for key experiments, adapted from published literature.
In Vitro Antimalarial Activity Assay
This protocol is based on the methods used for screening 4-aminoquinoline derivatives against Plasmodium falciparum.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a compound against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
Materials:
-
P. falciparum strains (e.g., 3D7 for CQ-sensitive, W2 or K1 for CQ-resistant)
-
Human red blood cells (O+)
-
RPMI 1640 medium supplemented with HEPES, hypoxanthine, gentamycin, and human serum or Albumax.
-
[³H]-hypoxanthine
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add the parasite culture (2.5% hematocrit, 0.5% parasitemia) to the wells of a 96-well plate.
-
Add the compound dilutions to the wells. Include positive (e.g., Chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plates for 48 hours at 37°C in the gas mixture.
-
Add [³H]-hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the 50% growth inhibition (GI₅₀) of a compound against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI₅₀ values by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of these compounds.
Caption: A generalized workflow for the synthesis, screening, and analysis of novel quinoline derivatives.
Caption: The proposed mechanism of action for 4-aminoquinoline antimalarials, involving the inhibition of hemozoin formation.
Conclusion
This compound represents an understudied member of the quinoline family. Based on the structure-activity relationships of analogous compounds, it holds potential for biological activity, particularly in the realms of anticancer and, to a lesser extent, antimalarial applications. The presence of the nitro group is a key structural feature that warrants further investigation for its influence on cytotoxicity. The provided experimental protocols offer a starting point for the systematic evaluation of this and other novel quinoline derivatives. Further research is essential to elucidate the specific biological profile of this compound and determine its potential as a lead compound in drug discovery.
References
- 1. This compound | 1388727-03-4 | NFC72703 [biosynth.com]
- 2. PubChemLite - this compound (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 2-Ethyl-6-nitroquinolin-4-amine: A Guide for Laboratory Professionals
For immediate reference, treat 2-Ethyl-6-nitroquinolin-4-amine as a hazardous chemical waste. Due to its classification as a nitro compound and an aromatic amine, it requires specialized disposal procedures to ensure laboratory safety and environmental compliance. Under no circumstances should this compound be disposed of in standard trash or down the sanitary sewer.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Immediate Safety Precautions and Spill Response
Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory when handling this compound in any form. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial spill absorbents.
-
Cleanup: Carefully collect the absorbed material and contaminated debris into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for the disposal of unadulterated compound, contaminated materials, and empty containers.
A. Disposal of Unused or Waste this compound:
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Segregation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the waste is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not exceed the storage time limits for hazardous waste as defined by your institution and local regulations.
-
B. Disposal of Contaminated Labware and Debris:
-
Collection:
-
Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound must be disposed of as hazardous waste.
-
Collect these materials in a separate, clearly labeled solid hazardous waste container.
-
-
Arrange for Pickup:
-
Follow the same procedure as for the chemical waste to have the contaminated solid waste collected by your EHS department.
-
C. Disposal of Empty Containers:
-
Triple Rinsing:
-
To render an "empty" container non-hazardous, it must be triple-rinsed.
-
Rinse the container three times with a suitable solvent in which this compound is soluble. The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to air dry, deface or remove the original label.
-
The clean, dry container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
-
III. Quantitative Disposal Guidelines
| Parameter | Guideline | Citation |
| Satellite Accumulation Area Storage Limit | Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | [1] |
| In-Lab Neutralization (Acids/Bases Only) | Generally not applicable. For dilute acids/bases (<10% v/v), some institutions permit neutralization to a pH of 7-9 before drain disposal. This is not appropriate for this compound. | [2] |
| Sewer Disposal | Prohibited for hazardous chemicals like this compound. | [1][3] |
| Empty Container Rinsate | The first rinse of a container must be collected and disposed of as hazardous waste. Subsequent rinses should also be collected. | [2] |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 2-Ethyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2-Ethyl-6-nitroquinolin-4-amine (CAS No: 1388727-03-4). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety information, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Therefore, adherence to strict PPE protocols is mandatory.
| Hazard Classification | GHS Pictogram | Required Personal Protective Equipment |
| Skin Irritant (Category 2) | Exclamation Mark | Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene). Body Protection: Laboratory coat. |
| Eye Irritant (Category 2A) | Exclamation Mark | Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be required for splash hazards. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | Exclamation Mark | Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended. |
The precautionary statement P280 explicitly mandates wearing protective gloves, protective clothing, and eye/face protection when handling this substance[1].
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to the completion of the experimental work.
Caption: Workflow for handling this compound.
Disposal Plan for Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. All waste must be handled in accordance with local, state, and federal regulations.
The logical steps for the disposal of chemical waste and contaminated PPE are illustrated below.
Caption: Disposal plan for this compound waste.
First Aid Measures
In case of exposure, follow these immediate first aid measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].
-
After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
-
After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available when seeking medical advice. The products are intended for laboratory research use only[2].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
